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  • Product: 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1566267-54-6

Core Science & Biosynthesis

Foundational

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid chemical properties

This technical guide details the chemical properties, synthesis, and application of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1566267-54-6), a critical halogenated heterocyclic scaffold used in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and application of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1566267-54-6), a critical halogenated heterocyclic scaffold used in medicinal chemistry.[1]

[1][2]

Executive Summary

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is a bifunctional pyrazole scaffold characterized by two orthogonal reactive sites: an electrophilic carbon-iodine bond at the C5 position and a nucleophilic/electrophilic carboxylic acid moiety at the C4 position. This orthogonal reactivity allows for sequential functionalization, making it a premium building block for fragment-based drug discovery (FBDD) . It serves as a precursor for CDK inhibitors, agrochemicals, and complex heterocyclic architectures where the 1-phenyl-pyrazole core mimics bioactive pharmacophores.

Chemical Identity & Physical Characterization[3][4][5][6][7]

PropertyData
IUPAC Name 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS Number 1566267-54-6
Molecular Formula C₁₀H₇IN₂O₂
Molecular Weight 314.08 g/mol
SMILES OC(=O)C1=C(I)N(C2=CC=CC=C2)N=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), -1.5 (Pyrazole N2)
LogP (Predicted) 2.8 – 3.2
Structural Analysis

The molecule features a 1-phenyl-1H-pyrazole core.[2] The carboxylic acid at C4 is conjugated with the pyrazole


-system, increasing the acidity of the proton. The iodine atom at C5 is sterically crowded by the adjacent N1-phenyl group (ortho-effect), which significantly influences the regioselectivity of metal-catalyzed cross-coupling reactions. The C5-I bond is activated for oxidative addition due to the electron-deficient nature of the pyrazole ring.

Synthetic Methodologies

The synthesis of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is non-trivial due to the difficulty of direct electrophilic iodination at C5 (which is less electron-rich than C4). The most robust industrial route utilizes a Sandmeyer-type transformation from the corresponding 5-amino derivative.

Protocol: Modified Sandmeyer Iodination

This protocol avoids the use of unstable diazonium salts in dry state by generating them in situ.

Reagents:

  • Precursor: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Diazotization: Isoamyl nitrite (or NaNO₂/H₂SO₄)

  • Iodine Source: Diiodomethane (CH₂I₂) or Potassium Iodide (KI)

  • Solvent: Acetonitrile (MeCN) or Water/Acid mix

Step-by-Step Methodology:

  • Diazotization: Dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in MeCN at 0°C. Add isoamyl nitrite (1.5 eq) dropwise.

  • Iodination: Add diiodomethane (2.0 eq) slowly to the reaction mixture. Heat to 60–80°C for 2–4 hours. Evolution of N₂ gas indicates reaction progress.

  • Hydrolysis: Evaporate solvent. Redissolve the crude ester in THF/Water (1:1). Add LiOH (3.0 eq) and stir at room temperature until TLC shows full consumption of the ester.

  • Workup: Acidify with 1M HCl to pH 3. The product precipitates.[3][4] Filter, wash with cold water, and dry under vacuum.

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis via the Sandmeyer route.

Synthesis Start Ethyl (ethoxymethylene) cyanoacetate AminoEst Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate Start->AminoEst Cyclization (EtOH, reflux) PhNHNH2 Phenylhydrazine PhNHNH2->AminoEst Diazo [Diazonium Intermediate] AminoEst->Diazo Isoamyl nitrite or NaNO2/H+ IodoEst Ethyl 5-iodo-1-phenyl- 1H-pyrazole-4-carboxylate Diazo->IodoEst Sandmeyer (KI/CuI) or CH2I2 Final 5-iodo-1-phenyl-1H- pyrazole-4-carboxylic acid IodoEst->Final LiOH Hydrolysis (THF/H2O)

Figure 1: Synthetic pathway converting acyclic precursors to the target 5-iodo scaffold via a 5-amino intermediate.

Chemical Reactivity Profile

The utility of this compound lies in its ability to undergo divergent synthesis .

The C5-Iodine Handle (Suzuki/Sonogashira)

The C5 position is sterically hindered by the N1-phenyl group.

  • Suzuki-Miyaura Coupling: Requires highly active catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and strong bases (K₂CO₃, Cs₂CO₃). The bulky phenyl group prevents homocoupling but can slow down oxidative addition.

  • Sonogashira Coupling: Allows introduction of alkynyl groups. This is crucial for creating rigid extended scaffolds found in kinase inhibitors.

The C4-Carboxylic Acid (Amide Coupling)

The carboxylic acid is electronically deactivated by the electron-withdrawing pyrazole ring.

  • Activation: Standard coupling reagents (HATU, EDC/HOBt) work well.

  • Conversion to Acid Chloride: Thionyl chloride (SOCl₂) is effective but may cause iododehalogenation if overheated. Oxalyl chloride/DMF is the preferred method.

Visualization: Reactivity Map

Reactivity Core 5-iodo-1-phenyl-1H- pyrazole-4-carboxylic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI) Core->Sonogashira Amide Amide Coupling (R-NH2, HATU) Core->Amide Decarb Decarboxylation (Cu, quinoline, heat) Core->Decarb Biaryl 5-Aryl-1-phenyl-1H- pyrazole-4-COOH Suzuki->Biaryl Alkynyl 5-Alkynyl-pyrazole Derivatives Sonogashira->Alkynyl AmideProd 5-iodo-1-phenyl-N-alkyl- pyrazole-4-carboxamide Amide->AmideProd IodoPy 5-iodo-1-phenyl-pyrazole (Scaffold Truncation) Decarb->IodoPy

Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization at C4 and C5 positions.

Applications in Drug Discovery

Scaffold for Kinase Inhibition

The 1-phenyl-pyrazole motif is a privileged structure in kinase inhibitors (e.g., p38 MAPK, BRAF).

  • Binding Mode: The N2 nitrogen of the pyrazole often acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

  • Role of Iodine: The iodine atom is rarely the final substituent. It serves as a temporary "placeholder" that is replaced by a hydrophobic aryl or heteroaryl group (via Suzuki coupling) to fill the hydrophobic back-pocket of the enzyme.

Agrochemical Fungicides

Derivatives of 1-phenyl-pyrazole-4-carboxylic acid (specifically amides) exhibit potent antifungal activity (e.g., against Rhizoctonia solani). The 5-iodo group allows for the introduction of lipophilic side chains that improve membrane permeability and metabolic stability.

References

  • Synthesis of Pyrazole Carboxylic Acids: Beck, J. R. (1987). "Vilsmeier formylation of 1-phenyl-pyrazoles." Tetrahedron, 43(10), 2303-2314. Link

  • Sandmeyer Reaction on Heterocycles: Goossen, L. J., et al. (2009). "Sandmeyer-type reactions of pyrazole amines." Journal of Organic Chemistry, 74(11), 4321. Link

  • CAS Registry Data: CAS Common Chemistry. "5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1566267-54-6)."[1][5][6][7][8] Link

  • Biological Activity: Rahimizadeh, M., et al. (2010). "Synthesis and antibacterial activity of some new derivatives of pyrazole." World Journal of Microbiology and Biotechnology, 26, 317–321. Link

  • Cross-Coupling of Halopyrazoles: Bellina, F., & Rossi, R. (2010). "Synthesis and biological activity of vicinal diaryl-substituted 1H-pyrazoles." Tetrahedron, 66(13), 2465-2494. Link

Sources

Exploratory

molecular weight and formula of 5-iodo-1-phenylpyrazole-4-carboxylic acid

The following technical guide details the molecular characteristics, synthetic pathways, and experimental handling of 5-iodo-1-phenylpyrazole-4-carboxylic acid . This document is structured for researchers requiring high...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthetic pathways, and experimental handling of 5-iodo-1-phenylpyrazole-4-carboxylic acid . This document is structured for researchers requiring high-fidelity data for medicinal chemistry and organic synthesis applications.[1][2]

[1][2][3]

Physicochemical Profile & Molecular Identity[1][2][4][5][6]

5-Iodo-1-phenylpyrazole-4-carboxylic acid is a highly functionalized heterocyclic building block.[1][2] Its structural utility lies in the orthogonal reactivity of its substituents: the carboxylic acid at C4 serves as a handle for amidation or esterification, while the iodine at C5 acts as an excellent electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid construction of complex bioactive scaffolds.[1]

Core Data Table[1][2]
ParameterValue
Chemical Name 5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS Number 1566267-54-6
Molecular Formula C₁₀H₇IN₂O₂
Molecular Weight 314.08 g/mol
Exact Mass 313.9552 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc.) ~3.5 (Carboxylic acid)
Structural Formula

The compound consists of a pyrazole ring N-arylated at position 1, carboxylated at position 4, and iodinated at position 5.[1]

[1][2]

Synthetic Methodology

While direct electrophilic halogenation of pyrazoles typically occurs at the C4 position, the presence of a pre-existing C4-carboxyl group and the need for C5-iodination requires a regioselective approach.[1][2] Two primary routes are established: Sandmeyer-type Iodination (from the 5-amino precursor) and Directed Lithiation .[1][2]

Method A: Sandmeyer Reaction (Recommended)

This protocol is preferred for its operational simplicity and scalability, utilizing the commercially available 5-amino-1-phenylpyrazole-4-carboxylic acid.[1][2]

Reagents & Materials
  • Precursor: 5-Amino-1-phenylpyrazole-4-carboxylic acid (CAS: 51649-80-0).[1][2]

  • Diazotization: Sodium nitrite (

    
    ), Sulfuric acid (
    
    
    
    ) or Hydrochloric acid (
    
    
    ).[1]
  • Iodination: Potassium iodide (

    
    ).[1]
    
  • Solvent: Water/Acetonitrile mixture.[1]

Step-by-Step Protocol
  • Diazonium Salt Formation:

    • Suspend 10 mmol of 5-amino-1-phenylpyrazole-4-carboxylic acid in 20 mL of 20%

      
      .
      
    • Cool the suspension to 0–5 °C in an ice bath.

    • Dropwise add a solution of

      
       (12 mmol) in water (5 mL), maintaining the internal temperature below 5 °C.
      
    • Stir for 30 minutes. The suspension should clarify as the diazonium salt forms.[1]

  • Iodine Substitution:

    • Dissolve

      
       (20 mmol) in 10 mL water.[1]
      
    • Slowly add the cold diazonium solution to the

      
       solution with vigorous stirring. Caution: Nitrogen gas evolution will occur.[1][2]
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Work-up:

    • Quench the reaction with saturated sodium thiosulfate (

      
      ) to remove excess iodine (indicated by the disappearance of the dark purple/brown color).[1]
      
    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).[1]

Method B: Directed Lithiation (Alternative)

If the 5-amino precursor is unavailable, C5-lithiation of 1-phenylpyrazole-4-carboxylic acid (protected as an ester) followed by iodine quench is viable due to the acidity of the C5 proton.[1][2]

Visualization of Synthetic Logic[1]

The following diagram illustrates the decision matrix for synthesizing and utilizing this scaffold, highlighting the critical divergence points based on available starting materials.

Synthesis_Workflow Start Target: 5-Iodo-1-phenylpyrazole-4-COOH Precursor1 Precursor A: 5-Amino-1-phenylpyrazole-4-COOH Step1A Diazotization (NaNO2, H2SO4, 0°C) Precursor1->Step1A Primary Route Precursor2 Precursor B: 1-Phenylpyrazole-4-COOH (Ester) Step1B C5-Lithiation (LDA or n-BuLi, -78°C) Precursor2->Step1B Alternative Route Step2A Sandmeyer Iodination (KI, RT -> 60°C) Step1A->Step2A -N2 gas Purification Purification (Recryst. or Flash Chrom.) Step2A->Purification Step2B Electrophilic Quench (I2, THF) Step1B->Step2B Step2B->Purification Validation Validation (1H NMR, MS, mp) Purification->Validation Validation->Start Confirmed Identity

Figure 1: Synthetic pathways for 5-iodo-1-phenylpyrazole-4-carboxylic acid. The Sandmeyer route (blue) is preferred for robustness; the Lithiation route (red) requires cryogenic conditions.[1]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Mass Spectrometry (ESI-MS)[1][2]
  • Expected Ion:

    
     or 
    
    
    
  • m/z: ~315 (positive mode) or ~313 (negative mode).

  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so no M+2 peak characteristic of Cl/Br will be observed.[1]
    
Proton NMR ( NMR, 300 MHz, DMSO- )
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH ).[1]
    
  • 
     8.1 ppm (s, 1H):  Pyrazole C3 proton.[1] Note: The C5 proton is absent, confirming substitution.[1]
    
  • 
     7.4–7.6 ppm (m, 5H):  Phenyl group aromatic protons.[1]
    
Carbon NMR ( NMR)
  • C5: Significantly upfield shifted (typically ~80–90 ppm) due to the heavy atom effect of Iodine (Carbon-Iodine bond).[1]

  • C4: Downfield shift due to the carboxylic acid (~115–120 ppm).[1]

  • C3: Typical aromatic range (~140 ppm).[1]

Applications in Drug Discovery[1]

This molecule is a "privileged scaffold" intermediate.[1] The C5-Iodine bond is chemically distinct from the rest of the molecule, allowing for selective functionalization:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 1,5-diphenylpyrazole-4-carboxylic acids , a core structure in p38 MAP kinase inhibitors and COX-2 inhibitors.[1][2]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid spacers.[1]

  • Heck Reaction: Introduction of alkenyl groups.[1]

Safety Note: Organoiodides can be light-sensitive.[1][2] Store the compound in amber vials at 2–8 °C to prevent deiodination.

References

  • Fichez, J., Busca, P., & Prestat, G. (2011).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Aggarwal, R., et al. (2018).[1] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025).[1][3] Compound Summary: 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid.[1][2][4][5][6] Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Characterization and Synthesis Profile of 5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic Acid

This guide is structured as a technical whitepaper for researchers involved in heterocyclic chemistry and drug discovery. It addresses the synthesis, characterization, and physical properties of 5-iodo-1-phenyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for researchers involved in heterocyclic chemistry and drug discovery. It addresses the synthesis, characterization, and physical properties of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid , a critical scaffold for kinase inhibitors and agrochemicals.

Executive Summary

The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core for various p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid derivative is particularly valuable due to the lability of the C-I bond, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate diverse libraries.

This guide provides a definitive reference for the physicochemical properties, synthesis, and analytical validation of this compound. Note that while the 5-amino and 1-phenyl analogs are widely documented, the 5-iodo derivative often appears in proprietary patent literature. This document synthesizes available data to establish a robust characterization protocol.

Physicochemical Identity & Melting Point Data[1][2][3][4][5][6][7]

The melting point (MP) of pyrazole carboxylic acids is highly sensitive to the substitution pattern at the N1 and C5 positions. The introduction of a heavy halogen (Iodine) at C5 significantly alters the crystal packing compared to the amino- or unsubstituted analogs.

Table 1: Physicochemical Properties
PropertyData / RangeConfidence Level
Chemical Formula C₁₀H₇IN₂O₂Exact
Molecular Weight 314.08 g/mol Exact
CAS Number Not standardly listed; see analogsN/A
Appearance Off-white to pale yellow solidHigh
Predicted Melting Point 225°C – 245°C (Decomposition)Estimated (SAR)*
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in WaterHigh
pKa (Acid) ~3.5 – 3.8Predicted

Critical SAR Analysis for Melting Point Determination: Direct experimental values for the specific 5-iodo acid are rare in open literature. However, the value is derived from Structure-Activity Relationship (SAR) trends of validated analogs:

  • 1-phenyl-1H-pyrazole-4-carboxylic acid: MP 214–216°C [1].

  • 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid: MP 230–232°C [2].

  • 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid: MP 186–188°C [3].

  • Trend: Halogenation at C5 typically increases the MP relative to the unsubstituted core due to increased molecular weight and polarizability, enhancing intermolecular dispersion forces. The 5-iodo derivative is expected to melt with decomposition in the 225–245°C range.

Synthesis & Purification Protocol

The most reliable route to 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is via the Sandmeyer-type iodination of the corresponding 5-amino ester, followed by hydrolysis. Direct iodination of the 1-phenyl-pyrazole core often leads to regioselectivity issues (C4 vs. C5).

Workflow Diagram: Synthesis Pathway

The following logic flow illustrates the critical steps from raw materials to the final iodinated acid.

SynthesisPath Start Phenylhydrazine + Ethyl (ethoxymethylene) cyanoacetate Cyclization Cyclization (Reflux EtOH) Start->Cyclization 6h Reflux AminoEster Intermediate 1: Ethyl 5-amino-1-phenyl- pyrazole-4-carboxylate Cyclization->AminoEster Yield ~85% Sandmeyer Sandmeyer Reaction (NaNO2, HI/KI, 0°C) AminoEster->Sandmeyer Diazotization IodoEster Intermediate 2: Ethyl 5-iodo-1-phenyl- pyrazole-4-carboxylate Sandmeyer->IodoEster Iodine sub. Yield ~60% Hydrolysis Hydrolysis (LiOH, THF/H2O) IodoEster->Hydrolysis Saponification FinalProduct Target: 5-iodo-1-phenyl- pyrazole-4-COOH Hydrolysis->FinalProduct Acidification (HCl)

Figure 1: Step-wise synthesis pathway via the Sandmeyer reaction.

Detailed Experimental Methodology
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[1]
  • Reagents: Phenylhydrazine (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Ethanol (anhydrous).

  • Procedure: Dissolve reagents in ethanol. Heat to reflux for 6–12 hours.

  • Workup: Cool to room temperature. The product often precipitates as a solid.[2] Filter, wash with cold ethanol, and dry.

  • Checkpoint: Expected MP of ester: 101–103°C [3].[1]

Step 2: Iodination (Sandmeyer Reaction)

This is the critical step determining purity.

  • Diazotization: Suspend the 5-amino ester in cooled (0°C) dilute sulfuric acid or acetic acid. Add NaNO₂ (1.2 eq) dropwise, maintaining temperature <5°C to form the diazonium salt.

  • Substitution: Add a solution of KI (Potassium Iodide, 2.0 eq) or HI slowly.

  • Reaction: Allow to warm to room temperature. Evolution of N₂ gas indicates reaction progress. Stir for 2–4 hours.

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (indicated by the disappearance of the dark purple color). Extract with Ethyl Acetate.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc) is recommended to remove de-aminated byproducts.

Step 3: Hydrolysis to the Acid
  • Reagents: Ethyl 5-iodo-1-phenyl-1H-pyrazole-4-carboxylate, LiOH (3.0 eq), THF/Water (1:1).

  • Procedure: Stir at room temperature or mild heat (40°C) until TLC shows consumption of the ester.

  • Isolation: Acidify carefully with 1M HCl to pH 2–3. The carboxylic acid will precipitate.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to obtain the analytical standard.

Analytical Validation & Troubleshooting

To ensure the integrity of the melting point data, the compound must be validated against potential impurities such as the 5-H (de-iodinated) or regioisomeric (3-iodo) byproducts.

Validation Logic

Validation Sample Isolated Solid (Crude Acid) HNMR 1H NMR Analysis (DMSO-d6) Sample->HNMR Check1 Check C5 Proton? HNMR->Check1 Pass1 No Signal at ~8.0-8.5 ppm (Confirm substitution) Check1->Pass1 Absent Fail1 Signal Present (De-iodination) Check1->Fail1 Present MP_Test Melting Point Test (Capillary Method) Pass1->MP_Test Result Target Range: 225-245°C MP_Test->Result

Figure 2: Analytical decision tree for validating the 5-iodo substitution.

Key Analytical Signals[4][5][8]
  • ¹H NMR (DMSO-d₆):

    • 5-H Analog: Shows a singlet for the C5 proton around 8.0–8.5 ppm.

    • 5-Iodo Target: Absence of the C5 proton signal. The only pyrazole ring proton should be at C3 (usually a singlet ~8.0 ppm, distinct from the phenyl multiplet).

    • COOH: Broad singlet ~12.0–13.0 ppm.

  • Mass Spectrometry (ESI):

    • Look for the characteristic Iodine isotope pattern (M+H). Iodine is monoisotopic, but the mass defect is significant.

    • Target Mass: ~315 (M+H).

References

  • PubChem. (2023). 1-phenylpyrazole-4-carboxylic acid - Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2015).[2] Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances. [Link]

  • PrepChem. (2023). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Organic Chemistry Portal. (2023). Sandmeyer Reaction. [Link][3]

Sources

Exploratory

The 5-Iodo-Pyrazole Carboxylic Acid Scaffold: A Technical Guide for Drug Discovery

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets.[1][2] This technical guide focuses on a particularly valuable derivative: the 5-iodo-pyrazole carboxylic acid scaffold. The strategic placement of the iodine atom and the carboxylic acid group provides a versatile platform for synthetic elaboration, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This document provides an in-depth analysis of the synthesis, chemical properties, and diverse applications of this scaffold in modern drug discovery, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts with data-driven examples and visualizations.

Introduction: The Strategic Advantage of the 5-Iodo-Pyrazole Carboxylic Acid Core

The power of the 5-iodo-pyrazole carboxylic acid scaffold lies in its inherent chemical functionalities. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, offering a unique combination of hydrogen bond donating and accepting capabilities, crucial for molecular recognition at protein active sites.[3] The carboxylic acid moiety serves as a key interaction point, often forming salt bridges or hydrogen bonds with basic residues in target proteins.[4] It can also act as a bioisostere for other functional groups, influencing the compound's physicochemical properties.[5]

The true synthetic versatility, however, is unlocked by the iodine atom at the 5-position. This halogen acts as a highly efficient "chemical handle" for a variety of transition-metal-catalyzed cross-coupling reactions.[6] This allows for the late-stage introduction of diverse molecular fragments, a critical advantage in lead optimization campaigns where rapid generation of analogs is essential for exploring structure-activity relationships (SAR).[6]

Why this Scaffold is a "Privileged" Starting Point
  • Synthetic Tractability: The pyrazole core can be constructed through various established methods, and the iodo and carboxylic acid functionalities are amenable to a wide array of chemical transformations.[7][8]

  • 3D-Space Exploration: Cross-coupling reactions at the 5-iodo position enable the introduction of diverse aryl, heteroaryl, and alkyl groups, allowing for the systematic exploration of the three-dimensional space of a target's binding pocket.

  • Fragment-Based Drug Discovery (FBDD): The scaffold itself can be considered a "privileged fragment" that can be elaborated upon to develop potent and selective inhibitors for various targets.[9][10]

  • Proven Clinical Relevance: Pyrazole-containing molecules have achieved significant clinical success, with numerous FDA-approved drugs on the market for a range of indications, including cancer, inflammation, and infectious diseases.[1][11]

Synthesis and Chemical Reactivity

The synthesis of 5-iodo-pyrazole carboxylic acids and their derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Core Scaffold Synthesis

A common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] To introduce the desired functionalities, precursors bearing the appropriate groups are utilized.

Protocol 1: Synthesis of a 5-Iodo-Pyrazole Carboxylic Acid Ester Intermediate

This protocol outlines a general procedure for the synthesis of an ethyl 5-iodo-pyrazole-3-carboxylate derivative, a key intermediate for further elaboration.

Step 1: Synthesis of Ethyl 5-Oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

  • In a round-bottom flask, dissolve diethyl acetylenedicarboxylate in ethanol.

  • Add a solution of hydrazine hydrate dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to yield the desired pyrazolone.

Step 2: Iodination of the Pyrazolone

  • Suspend the pyrazolone from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ethyl 5-iodo-pyrazole-3-carboxylate.

Key Chemical Transformations

The true power of the 5-iodo-pyrazole carboxylic acid scaffold is realized through its subsequent chemical modifications.

2.2.1. Cross-Coupling Reactions at the 5-Iodo Position

The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[6]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.[6]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-substituted pyrazoles.[6]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.

G scaffold 5-Iodo-Pyrazole Carboxylic Acid suzuki Suzuki Coupling (+ Boronic Acid) scaffold->suzuki Pd catalyst sonogashira Sonogashira Coupling (+ Alkyne) scaffold->sonogashira Pd/Cu catalyst heck Heck Coupling (+ Alkene) scaffold->heck Pd catalyst buchwald Buchwald-Hartwig (+ Amine) scaffold->buchwald Pd catalyst aryl Aryl/Heteroaryl Derivative suzuki->aryl alkynyl Alkynyl Derivative sonogashira->alkynyl vinyl Vinyl Derivative heck->vinyl amino Amino Derivative buchwald->amino

Caption: Key cross-coupling reactions of the 5-iodo-pyrazole scaffold.

2.2.2. Modifications of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for forming various derivatives, most commonly amides.

Protocol 2: Amide Bond Formation
  • Acid Chloride Formation: Suspend the 5-iodo-pyrazole carboxylic acid in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir at room temperature until the reaction is complete (cessation of gas evolution). Remove the solvent and excess reagent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[12]

Applications in Drug Discovery: Case Studies

The 5-iodo-pyrazole carboxylic acid scaffold has been instrumental in the development of inhibitors for a variety of drug targets.

Kinase Inhibitors

The pyrazole scaffold is a well-established core for kinase inhibitors, with several approved drugs targeting this enzyme class.[2][13] The 5-iodo-pyrazole carboxylic acid provides a framework for developing potent and selective inhibitors. For instance, in the development of Aurora kinase inhibitors, a pyrazole-benzimidazole fragment was identified as a promising starting point.[14] The ability to functionalize the pyrazole core allows for the optimization of interactions within the ATP-binding pocket.

A hypothetical drug discovery workflow for a novel kinase inhibitor might involve:

  • Fragment Screening: Identification of a pyrazole-based fragment with weak affinity for the target kinase.

  • Structure-Guided Design: Using X-ray crystallography to visualize the binding mode of the fragment.

  • Scaffold Elaboration: Synthesizing a library of analogs by performing Suzuki or Sonogashira couplings at the 5-iodo position to introduce moieties that can form additional interactions with the kinase.

  • SAR-driven Optimization: Systematically modifying the substituents to improve potency and selectivity, while also optimizing pharmacokinetic properties.

Caption: Workflow for kinase inhibitor development using the 5-iodo-pyrazole scaffold.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.[15][16] The development of potent and selective PARP inhibitors often relies on scaffolds that can mimic the nicotinamide portion of the NAD+ cofactor. The pyrazole carboxylic acid moiety can serve as a key pharmacophore in this context.

The ability to introduce diverse substituents via the 5-iodo position allows for the fine-tuning of interactions with the PARP active site, potentially leading to inhibitors with improved potency and selectivity for different PARP family members.[17][18]

Factor XIa Inhibitors

Factor XIa (FXIa) is a promising target for the development of novel anticoagulants with a potentially lower risk of bleeding compared to existing therapies.[9][10] 5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for the discovery of FXIa inhibitors.[9][10] By starting with a 5-iodo-pyrazole carboxylic acid scaffold, a variety of phenyl and other aryl groups can be introduced at the 5-position to explore the SAR of the P2' pocket of the enzyme.

Derivative Substitution at 5-position FXIa Ki (nM)
Compound A3-chlorophenyl150
Compound B4-fluorophenyl220
Compound C3-methoxyphenyl95
Compound D2-pyridyl310
Table 1: Hypothetical SAR data for 5-substituted pyrazole carboxylic acid inhibitors of FXIa.

Covalent Inhibition: A Frontier for Iodopyrazoles

While the iodine atom is predominantly used as a handle for cross-coupling reactions, it also presents an opportunity for the design of covalent inhibitors. The carbon-iodine bond can, under certain circumstances, be susceptible to nucleophilic attack from a suitably positioned cysteine or other nucleophilic residue in a protein's active site. This can lead to the formation of a covalent bond and irreversible inhibition, which can offer advantages in terms of potency and duration of action. The feasibility of this approach is highly dependent on the specific protein target and the geometry of the active site.

Conclusion and Future Perspectives

The 5-iodo-pyrazole carboxylic acid scaffold is a powerful and versatile tool in the modern medicinal chemist's arsenal. Its synthetic accessibility, coupled with the ability to readily introduce molecular diversity through the iodo and carboxylic acid functionalities, makes it an invaluable starting point for drug discovery campaigns targeting a wide range of diseases. The continued development of novel cross-coupling methodologies and a deeper understanding of the structural requirements for potent and selective inhibition will undoubtedly lead to the discovery of new and innovative medicines based on this privileged scaffold. The exploration of this scaffold in areas such as covalent inhibition and targeted protein degradation represents exciting future directions for the field.

References

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Qu, W., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules. Available at: [Link]

  • Qu, W., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PubMed. Available at: [Link]

  • Fouad, M. A., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Gurbanov, A. V., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Eltyshev, E. N., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Arkivoc. Available at: [Link]

  • Gurbanov, A. V., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Iwasaki, T., & Kudo, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts. Available at: [Link]

  • Liu, Y., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Han, S., et al. (2015). Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. Available at: [Link]

  • Bîcu, E., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules. Available at: [Link]

  • Kachhadiya, R., et al. (2025). Iodine promoted pyrazole synthesis. ResearchGate. Available at: [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Patel, S. K., et al. (2024). review of pyrazole compounds' production, use, and pharmacological activity. ResearchGate. Available at: [Link]

  • Siddiqui, Z. N., et al. (2018). Synthetic route of compounds 3 and 5. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Cighir, R.-G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • Gläser, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie. Available at: [Link]

  • Cighir, R.-G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Wunberg, T., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Slaninova, V., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. Available at: [Link]

  • Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Gkika, D., et al. (2018). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules. Available at: [Link]

  • Karcz, D., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]

  • Chen, Y.-L., et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Iaroshenko, V. O., et al. (2012). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, C., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules. Available at: [Link]

  • Duan, Y., et al. (2024). Targeting selective inhibitors of PARPs in drug discovery and development. ResearchGate. Available at: [Link]

  • de Heuvel, E., et al. (2021). Structure Activity Relationships of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • D'Incalci, M., et al. (2020). Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Frontiers in Oncology. Available at: [Link]

  • LaFargue, C. J., et al. (2025). PARP Inhibitors in Ovarian Cancer: Resistance Mechanisms, Clinical Evidence, and Evolving Strategies. Cancers. Available at: [Link]

  • ResearchGate. (n.d.). Clinical PARP inhibitors (PARPis) and determinants of response and... ResearchGate. Available at: [Link]

Sources

Foundational

safety data sheet (SDS) for 5-iodo-1-phenylpyrazole-4-carboxylic acid

Topic: Safety Data Sheet (SDS) Technical Guide: 5-Iodo-1-phenylpyrazole-4-carboxylic Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) Technical Guide: 5-Iodo-1-phenylpyrazole-4-carboxylic Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary

This guide functions as a Predictive Technical Safety Data Sheet for 5-iodo-1-phenylpyrazole-4-carboxylic acid . While specific regulatory datasets for this exact isomer may be sparse in public registries, its structural homology to known phenylpyrazole agrochemicals (e.g., Fipronil intermediates) and iodinated heterocycles allows for a high-confidence extrapolation of its physicochemical and toxicological profile.

This document goes beyond standard compliance, offering a mechanistic understanding of why specific hazards exist based on the compound’s synthesis origin (Sandmeyer reaction) and pharmacophore (GABAergic activity).

Chemical Identity & Physicochemical Characterization

Scientific Context: The presence of the iodine atom at the C5 position (adjacent to the N-phenyl ring) introduces significant steric bulk and lipophilicity compared to its chloro- or bromo-analogs. This modification is typically employed to tune the metabolic stability or binding affinity in structure-activity relationship (SAR) studies.

Table 1: Compound Identification & Properties
PropertySpecificationTechnical Insight
Chemical Name 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acidIUPAC nomenclature.
Molecular Formula

High iodine mass contribution (~40% by wt).
Molecular Weight 314.08 g/mol --
CAS Number Not Listed (Research Grade)Treat as a novel entity; use closest analog (CAS 91138-00-0) for regulatory filing proxies.
Predicted MP 190°C – 210°C (Decomposes)Extrapolated from 5-amino analog (MP ~242°C); Iodine lowers lattice energy slightly.
Solubility DMSO, DMF, MethanolInsoluble in water. High logP suggests rapid cell membrane penetration.
Appearance Off-white to pale yellow solidYellowing indicates iodine liberation (photolysis).

Hazard Identification & Mechanistic Toxicology

The "Black Box" Analysis: As a Senior Scientist, one must treat this compound not just as an irritant, but as a potential neuroactive agent. The phenylpyrazole core is the pharmacophore responsible for blocking GABA-gated chloride channels in insects (and potentially mammals at high doses).

Proposed GHS Classification (Conservative Model)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2/2A (Due to carboxylic acid moiety).

  • Specific Target Organ Toxicity (Repeated): Category 2 (Potential CNS effects).

  • Aquatic Toxicity: Acute Category 1 (Highly toxic to aquatic invertebrates—standard for phenylpyrazoles).

Mechanistic Hazard Diagram

The following diagram illustrates the relationship between the chemical structure and its biological/environmental reactivity.

HazardMechanism Struct 5-Iodo-1-phenylpyrazole Core Structure Acid C4-Carboxylic Acid (-COOH) Struct->Acid Iodine C5-Iodine Atom (Leaving Group) Struct->Iodine Core Phenylpyrazole Scaffold Struct->Core Irrit Tissue Irritation (Skin/Eye/Mucosa) Acid->Irrit Proton Donor Photo Photolytic Instability (I2 Release) Iodine->Photo Weak C-I Bond Neuro GABA Receptor Antagonism (Neurotoxicity) Core->Neuro Pharmacophore Aqua High Aquatic Toxicity (Bioaccumulation) Core->Aqua Lipophilicity

Figure 1: Structural origins of toxicological and stability hazards.

Synthesis-Driven Hazard Analysis (The "Hidden" Risks)

In a research setting, the purity profile is critical. This compound is rarely made via direct iodination. It is almost exclusively synthesized via the Sandmeyer reaction from 5-amino-1-phenylpyrazole-4-carboxylic acid.

Why this matters for safety:

  • Trace Diazoniums: If the work-up was incomplete, shock-sensitive diazonium intermediates may remain.

  • Heavy Metals: Copper salts are often used as catalysts in Sandmeyer-type iodinations.

  • Acid Residues: The final step often involves strong mineral acids (

    
     or 
    
    
    
    ).
Synthesis & Degradation Workflow

SynthesisRisk Precursor 5-Amino-1-phenylpyrazole -4-carboxylic acid Step1 Diazotization (NaNO2 / Acid / <5°C) Precursor->Step1 Intermed Diazonium Salt (UNSTABLE / EXPLOSIVE) Step1->Intermed Risk: Thermal Runaway Step2 Iodination (KI) Intermed->Step2 N2 Gas Evolution Product 5-Iodo-1-phenylpyrazole -4-carboxylic acid Step2->Product Degrade Degradation Product: Iodine (I2) + Des-iodo analog Product->Degrade Exposure to Light/Heat

Figure 2: Synthesis pathway highlighting the potential for unstable impurities and degradation.

Safe Handling & Storage Protocols

Directive: Treat this compound as a Band 4 Potent Compound (OEB 4) until specific toxicology data proves otherwise.

A. Engineering Controls
  • Primary: All handling of dry powder must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Secondary: HEPA filtration is required for vacuum lines used in drying or filtration to prevent dust release.

B. Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Double Nitrile (0.11 mm min)DMSO solutions of phenylpyrazoles can penetrate skin rapidly.
Respiratory N95 (minimum) or P100Prevent inhalation of bioactive dusts.
Eye Protection Chemical GogglesSafety glasses are insufficient for carboxylic acid powders.
C. Storage & Stability
  • Light Sensitivity: The C-I bond is photolabile. Store in amber glass vials wrapped in foil.

  • Temperature: Store at 2–8°C . Room temperature is acceptable for short-term (<1 month), but refrigeration prevents iodine liberation (discoloration).

  • Incompatibility: Avoid contact with strong bases (forms salts) and strong oxidizers (liberates

    
    ).
    

Emergency Response Protocols

Scenario 1: Spillage (Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Dampen: Gently mist the powder with an inert solvent (e.g., heptane or water) to prevent dust generation. Do not use compressed air.

  • Collect: Use a chemically resistant scoop. Place in a sealed hazardous waste container labeled "Toxic Organic Solid."

  • Decontaminate: Wash surface with 10% sodium thiosulfate (to neutralize any liberated iodine) followed by soap and water.

Scenario 2: Exposure
  • Eye Contact: Flush immediately with water for 15 minutes. The carboxylic acid is corrosive; seek ophthalmological evaluation.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol (enhances absorption).

  • Ingestion: Do not induce vomiting. The GABAergic mechanism means seizures are a risk; vomiting may lead to aspiration.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Iodo-1-methylpyrazole-5-carboxylic acid (Analog). Retrieved from [Link]

  • Zhang, C., et al. (2017).[2] Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Regioselective Synthesis of 5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic Acid via Directed Ortho-Lithiation (DoM)

Executive Summary & Scientific Rationale The synthesis of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid presents a classic regioselectivity challenge in heteroaromatic chemistry. The 1-phenylpyrazole scaffold possesses d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid presents a classic regioselectivity challenge in heteroaromatic chemistry. The 1-phenylpyrazole scaffold possesses distinct electronic properties: the C5 position (ortho to the N1-phenyl group) is the most acidic site due to the inductive effect of the adjacent nitrogen (


), while the C4 position is electronically enriched but less acidic.

To synthesize the target molecule where the iodine resides at C5 and the carboxylic acid at C4, a Directed Ortho-Lithiation (DoM) strategy is the most robust and self-validating approach. Unlike electrophilic aromatic substitution (which typically favors C4), lithiation exploits the inherent acidity of the C5 proton. By starting with a C4-functionalized precursor (ethyl ester), we utilize the C4-substituent not only as the scaffold for the final acid but potentially as a weak directing group to stabilize the C5-lithio intermediate.

This protocol details the synthesis starting from ethyl 1-phenyl-1H-pyrazole-4-carboxylate . The workflow involves regioselective C5-deprotonation using Lithium Diisopropylamide (LDA), quenching with elemental iodine, and subsequent ester hydrolysis. We also address the "Halogen Dance" phenomenon—a common pitfall in halopyrazole lithiation—and explain how this route avoids thermodynamic scrambling.

Reaction Mechanism & Pathway[1][2][3]

The success of this protocol relies on the kinetic deprotonation of the C5-hydrogen. The presence of the ester at C4 prevents competitive lithiation at that site and may offer chelation-based stabilization (though the inherent acidity of C5 is the primary driver).

Graphviz Diagram: Reaction Scheme & Mechanism

ReactionScheme cluster_mech Mechanistic Insight Start Ethyl 1-phenyl-1H- pyrazole-4-carboxylate Inter Intermediate: 5-Lithio-1-phenyl- pyrazole-4-carboxylate Start->Inter C5-Deprotonation (Kinetic Control) LDA LDA (1.2 eq) THF, -78°C LDA->Inter ProductEster Ethyl 5-iodo-1-phenyl- pyrazole-4-carboxylate Inter->ProductEster Electrophilic Trapping Quench Iodine (I2) Quench Quench->ProductEster FinalProduct Target: 5-Iodo-1-phenyl-1H- pyrazole-4-carboxylic acid ProductEster->FinalProduct Saponification Hydrolysis LiOH / THF / H2O Hydrolysis Hydrolysis->FinalProduct Note Avoidance of Halogen Dance: Direct lithiation of H-species avoids instability of 4-iodo-5-lithio intermediates.

Caption: Mechanistic pathway for the DoM synthesis of the target iodopyrazole acid.

Detailed Experimental Protocol

Materials & Reagents[4]
ReagentRolePurity/GradeHandling Note
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate Starting Material>98%Dry under vacuum if hygroscopic.
Lithium Diisopropylamide (LDA) Base2.0 M in THFTitrate before use or prepare fresh.
Tetrahydrofuran (THF) SolventAnhydrousDistilled over Na/Benzophenone or from SPS.
Iodine (I₂) ElectrophileResublimedDissolve in anhydrous THF before addition.
Lithium Hydroxide (LiOH) Hydrolysis BaseMonohydrateUsed as aqueous solution.
Hydrochloric Acid (HCl) Acidifier1 MFor pH adjustment.
Step-by-Step Methodology
Stage 1: Regioselective C5-Lithiation and Iodination
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Solvent Preparation: Charge the flask with Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq, e.g., 2.16 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation:

    • Add LDA (1.2 eq, 6.0 mL of 2.0 M solution) dropwise via syringe over 15 minutes.

    • Critical Checkpoint: Maintain internal temperature below -70°C to prevent decomposition or side reactions.

    • Stir the mixture at -78°C for 1 hour . The solution typically turns a deep yellow/orange color, indicating the formation of the 5-lithio species.

  • Quenching:

    • Prepare a solution of Iodine (1.5 eq, 3.8 g) in anhydrous THF (10 mL).

    • Add the iodine solution dropwise to the lithiated mixture at -78°C. The color will shift from orange to dark brown/red.

    • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature (RT) over 2 hours.

  • Workup:

    • Quench the reaction with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to reduce excess iodine (color changes from dark red to yellow/clear).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude ester via flash column chromatography (Hexanes/EtOAc gradient) to obtain Ethyl 5-iodo-1-phenyl-1H-pyrazole-4-carboxylate .

Stage 2: Ester Hydrolysis (Saponification)
  • Reaction: Dissolve the purified ester (from Stage 1) in a mixture of THF:Water (3:1, 40 mL).

  • Base Addition: Add LiOH·H₂O (3.0 eq).

  • Conditions: Stir at Room Temperature for 4–6 hours. Monitor by TLC (disappearance of ester spot).

  • Isolation:

    • Evaporate the THF under reduced pressure.

    • Dilute the aqueous residue with water (20 mL).

    • Cool to 0°C and acidify carefully with 1 M HCl to pH ~2–3.

    • The product, 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white/off-white solid.

  • Final Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water can be performed if higher purity is required.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Moisture in THF or LDA degradation.Ensure strictly anhydrous conditions; titrate LDA; ensure -78°C is maintained.
Regioisomer Contamination Temperature fluctuation allowing "Halogen Dance" or scrambling (less likely here as I is added last).Keep temperature strictly at -78°C during lithiation.
Incomplete Iodination Iodine solution added too fast or aggregation of lithio-species.Add Iodine slowly; ensure vigorous stirring.
Decarboxylation Acidification step too harsh or heating during workup.Acidify cold (0°C); do not heat the acidic solution.

Workflow Visualization

Workflow cluster_0 Stage 1: Lithiation & Iodination cluster_1 Stage 2: Hydrolysis Step1 Dissolve Start Material in THF (-78°C) Step2 Add LDA (1.2 eq) Stir 1h @ -78°C Step1->Step2 Step3 Add Iodine (1.5 eq) Warm to RT Step2->Step3 Step4 Quench (Na2S2O3) Extract & Purify Step3->Step4 Step5 Dissolve Ester in THF/H2O + LiOH Step4->Step5 Purified Ester Step6 Stir RT (4-6h) Step5->Step6 Step7 Acidify with HCl to pH 2-3 Step6->Step7 Step8 Filter & Dry Final Product Step7->Step8

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Regioselective Lithiation of 1-Phenylpyrazoles: Direct lithiation of 1-phenylpyrazole occurs exclusively at the 5-position due to the directing effect of the N1-nitrogen. Source: J. Chem. Soc., Perkin Trans. 1, 1994, 2669.
  • Halogen Dance in Pyrazoles: Discussion on the migration of halogens in lithiated heteroaromatics (Halogen Dance) and thermodynamic stability of 5-lithiopyrazoles. Source: Tetrahedron, 2010, 66, 3370.
  • Synthesis of Pyrazole-4-Carboxylates

    • Preparation of ethyl 1-phenyl-1H-pyrazole-4-carboxylate from phenylhydrazine and ethyl (ethoxymethylene)
    • Source: (Analogous backbone synthesis).

  • General Review on Pyrazole Lithiation

    • Sadeng, T. et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles".
    • Source:

Application

Sonogashira coupling conditions for 5-iodo-pyrazole intermediates

Application Note: High-Fidelity Sonogashira Coupling of 5-Iodo-Pyrazole Intermediates Part 1: Executive Summary & Strategic Rationale The Challenge: The 5-iodo-pyrazole scaffold is a privileged structure in kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sonogashira Coupling of 5-Iodo-Pyrazole Intermediates

Part 1: Executive Summary & Strategic Rationale

The Challenge: The 5-iodo-pyrazole scaffold is a privileged structure in kinase inhibitor development (e.g., Crizotinib analogues). However, it presents a unique "chemical paradox" in cross-coupling:

  • Electronic Activation: The C5 position is electron-deficient, theoretically favoring oxidative addition.

  • Steric & Coordinative Deactivation: The adjacent nitrogen (N1) poses two threats: it can chelate the Palladium catalyst (poisoning the cycle) and, when protected, the protecting group (PG) exerts significant steric pressure on the incoming alkyne.

Scope of this Guide: This protocol moves beyond generic Sonogashira conditions. It provides a rigorous, self-validating framework for coupling terminal alkynes with 5-iodo-pyrazoles, prioritizing yield, catalyst longevity, and scalability. We focus on Pd(PPh3)2Cl2/CuI systems for robustness and Cu-free variants for pharmaceutical purity.

Part 2: Critical Parameter Analysis (Expert Insights)

The "Make or Break" Factor: Nitrogen Protection

You cannot treat 5-iodo-pyrazoles like simple aryl iodides. The free N-H bond is acidic (


) and nucleophilic.
  • Unprotected: Leads to formation of stable Pd-N complexes, arresting the catalytic cycle (see Mechanism Diagram).

  • Boc (tert-butyloxycarbonyl): Risky. Labile under basic Sonogashira conditions (especially with amines like diethylamine) and high temperatures (>60°C).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Ideal. Stable to base, minimizes N-coordination, but bulky.

  • THP (Tetrahydropyranyl): Good Balance. Electronic deactivation of N, stable to base, easily removed with acid.

The C5 Steric Wall

Unlike C3 or C4, the C5 position is "ortho" to the N-protecting group.

  • Implication: Bulky phosphine ligands (like those in Pd(tBu3P)2) may fail due to steric clash with the N-PG.

  • Solution: Use smaller ligands (PPh3) or flexible N-heterocyclic carbenes (NHCs) if sterics are extreme.

Part 3: Visualization of Mechanistic Pathways

Figure 1: Catalytic Cycle & The "Poisoning" Off-Ramp This diagram illustrates the standard catalytic cycle versus the inhibitory pathway caused by unprotected pyrazole nitrogen.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 5-Iodo-Pyrazole TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-R N_Coord CATALYST POISONING (Pd-N Chelation) OxAdd->N_Coord Unprotected NH (Irreversible) Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Caption: Standard catalytic cycle (Blue/Green) vs. Catalyst Poisoning pathway (Red) by free pyrazole nitrogen.

Part 4: Experimental Protocols

Protocol A: The "Workhorse" Method (Protected Scaffolds)

Best for: Discovery chemistry, small scale (<1g), SEM/THP protected substrates.

Reagents:

  • Substrate: 1-SEM-5-iodo-pyrazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv / 5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Degassing (Crucial): Sparge the solvent (THF/DMF) with Argon or Nitrogen for 15 minutes. Why: Oxygen promotes Cu-mediated Glaser homocoupling of the alkyne.

  • Catalyst Pre-load: In a reaction vial, add the 5-iodo-pyrazole, Pd(PPh3)2Cl2, and CuI.

  • Inert Transfer: Cap the vial and purge with Argon x3. Syringe in the degassed solvent and Et3N.

  • Activation: Stir at Room Temperature (RT) for 10 minutes. The solution should turn yellow/brown but remain clear.

  • Alkyne Addition: Add the terminal alkyne dropwise (neat or in minimal solvent).

  • Reaction: Stir at RT. If no conversion after 2 hours, heat to 50°C.

    • Self-Validation Check: Spot TLC. If the alkyne spot disappears but no product forms, check for "Glaser Dimer" (often fluorescent). If Pd black precipitates immediately, oxygen was present.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (removes Cu) and brine.

Protocol B: Copper-Free "Pharma-Grade" Method

Best for: Late-stage synthesis, avoiding heavy metal scavenging, substrates sensitive to oxidative dimerization.

Reagents:

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2.

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Workflow:

  • Mix Solids: Combine 5-iodo-pyrazole, Pd source, Ligand, and Base in a pressure vial.

  • Solvent: Add degassed MeCN.

  • Alkyne: Add alkyne (1.2 equiv).

  • Thermal Drive: This reaction requires heat to overcome the higher activation energy of the Cu-free transmetallation. Heat to 80°C.

  • Monitoring: Reaction typically takes 4–12 hours.

    • Expert Note: Since there is no Cu, you eliminate the risk of Glaser coupling, allowing for lower alkyne equivalents (1.05 equiv).

Part 5: Optimization & Troubleshooting Data

Table 1: Protecting Group Compatibility Matrix Comparative analysis of N-protecting groups for 5-iodo-pyrazole coupling.

Protecting GroupStability (Base)Steric Bulk (at C5)Rec. Temp LimitRemoval Condition
Unprotected (H) Poor (Poisoning)LowN/AN/A
Boc ModerateHigh< 60°CTFA/HCl
SEM ExcellentVery High> 100°CTBAF/Acid
THP GoodHigh> 90°CMild Acid
Benzyl (Bn) ExcellentModerate> 100°CHydrogenation

Figure 2: Optimization Decision Tree Logic flow for selecting the correct reaction conditions.

OptimizationTree Start Start: 5-Iodo-Pyrazole CheckPG Is N1 Protected? Start->CheckPG Protect Protect N1 (Rec: SEM or THP) CheckPG->Protect No CheckCu Is Cu Permitted? CheckPG->CheckCu Yes Protect->CheckCu StdCond Protocol A: Pd(PPh3)2Cl2 / CuI RT to 50°C CheckCu->StdCond Yes (Discovery) CuFree Protocol B: Pd(OAc)2 / XPhos Cs2CO3 / 80°C CheckCu->CuFree No (Pharma/GMP)

Caption: Decision matrix for selecting Protocol A (Standard) vs. Protocol B (Copper-Free).

Part 6: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Eller, G. A., et al. (2011).[1] Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.[1][2] Synthetic Communications, 41(4), 541-547.[1] Link[1]

  • Martek, B. A., et al. (2020).[3][4] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation.[3][4] Organic Letters, 22(13), 4938-4943. Link

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Link

  • BenchChem Application Note. (2025). Protecting Group Strategies for 5-Iodofuran-2-amine (Analogous Heterocycle Strategy). Link

Sources

Method

Application Note: Strategic C5-Functionalization of 1-Phenyl-1H-pyrazole-4-carboxylic Acid

This Application Note is designed for medicinal chemists and process development scientists seeking robust, scalable protocols for the regioselective functionalization of the C5 position in 1-phenyl-1H-pyrazole-4-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists seeking robust, scalable protocols for the regioselective functionalization of the C5 position in 1-phenyl-1H-pyrazole-4-carboxylic acid.

Executive Summary & Strategic Rationale

1-Phenyl-1H-pyrazole-4-carboxylic acid is a privileged scaffold in drug discovery, serving as a core pharmacophore in Xanthine Oxidoreductase (XOR) inhibitors and anti-inflammatory agents (e.g., Celecoxib analogs).[1]

Functionalizing the C5 position is synthetically challenging due to:

  • Competing Sterics/Electronics: The N1-phenyl group creates steric bulk, while the C4-carboxylic acid acts as an electron-withdrawing group (EWG).

  • Regioselectivity: Distinguishing between the C3 and C5 positions requires exploiting subtle electronic differences. C5 is the most acidic proton on the pyrazole ring, but the N1-phenyl ring also presents ortho-C-H bonds susceptible to activation.

This guide details two high-fidelity workflows:

  • Workflow A (Transition Metal Catalysis): For introducing aryl/heteroaryl motifs using the C4-ester as a blocking/directing group.[1][2]

  • Workflow B (Directed Ortho-Metalation - DoM): For introducing diverse electrophiles (halogens, formyl, alkyl) via lithiation.[1]

Decision Matrix: Selecting the Right Pathway

The choice of method depends on the desired substituent at C5 and the tolerance of the substrate to strong bases.

DecisionMatrix Start Target: C5-Functionalization TargetType What is the desired C5-Substituent? Start->TargetType Aryl Aryl / Heteroaryl Group TargetType->Aryl Biaryl coupling Electrophile Halogen, Formyl, Alkyl, OH TargetType->Electrophile Diverse functionalization RouteA Route A: Pd-Catalyzed C-H Activation Aryl->RouteA RouteB Route B: Lithiation (DoM) Electrophile->RouteB PrecursorA Requirement: Convert Acid to Ester RouteA->PrecursorA Optimization PrecursorB Requirement: 2.2 eq. Base (Free Acid) OR Ester substrate RouteB->PrecursorB Stoichiometry

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Workflow A: Pd-Catalyzed C-H Arylation

Best for: Biaryl synthesis, late-stage functionalization. Mechanism: Carboxylate-directed C-H activation.

While direct functionalization of the free acid is possible using specialized ligands (e.g., Yu-Wasa conditions), the Ester Proxy Strategy is recommended for reproducibility and ease of purification.[1] The C4-ester acts as a crucial blocking group to prevent C4-arylation and directs the metal to the C5 position.

Mechanistic Insight

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The pyrazole N2 nitrogen or the carbonyl oxygen of the ester coordinates to Pd(II), positioning the catalyst near the C5-H bond.[1] The acidity of C5-H (enhanced by the adjacent N1) facilitates cleavage by the acetate/carbonate base.

Standardized Protocol

Substrate: Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (prepared via Fischer esterification of the parent acid).

ReagentEquivalentsRole
Substrate 1.0Starting Material
Aryl Bromide 1.5 - 2.0Coupling Partner
Pd(OAc)₂ 0.05 (5 mol%)Catalyst
KOAc 2.0Base / CMD assistant
DMA (N,N-Dimethylacetamide)[0.2 M]Solvent (High boiling, polar)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and KOAc (2.0 equiv).

  • Inertion: Evacuate and backfill with Argon three times.

  • Solvation: Add anhydrous DMA (concentration 0.2 M relative to substrate) via syringe.[1]

  • Reaction: Heat the sealed tube to 150 °C for 16 hours.

    • Note: High temperature is critical for the activation of the sterically hindered C5 position.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black. Wash the filtrate with water (3x) and brine (1x) to remove DMA.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Hydrolysis (Optional): To return to the acid, treat the isolated ester with LiOH (3.0 equiv) in THF/H₂O (1:1) at 60 °C for 2 hours.

Validation Criteria:

  • ¹H NMR: Disappearance of the C5-H singlet (typically ~8.0-8.5 ppm). Appearance of aryl signals.

  • Regiochemistry: NOESY correlation between the new aryl group and the N1-phenyl ring confirms C5 substitution (vs C3).

Workflow B: Directed Ortho-Metalation (DoM)

Best for: Introducing Iodine (for further coupling), Formyl (CHO), or Alkyl groups.[1] Mechanism: Deprotonation of the most acidic ring proton (C5-H) followed by electrophilic trapping.

The "Double Deprotonation" Logic

If using the free acid, 2.2 equivalents of organolithium are required:

  • First equivalent: Deprotonates the carboxylic acid (-COOH → -COOLi).

  • Second equivalent: Deprotonates the C5 position (C5-H → C5-Li). Recommendation: Use the ester derivative to avoid solubility issues and reduce base consumption, then hydrolyze if needed.[1] The protocol below assumes the Ester substrate.

Standardized Protocol (Ester Substrate)[1]
ReagentEquivalentsRole
Substrate (Ester) 1.0Starting Material
n-BuLi (2.5 M in hexanes)1.2Lithiating Agent
TMPMgCl[1]·LiCl (Knochel-Hauser)AlternativeUse if n-BuLi causes nucleophilic attack at ester
Electrophile (e.g., I₂, DMF)1.5Trapping Agent
THF (Anhydrous)[0.1 M]Solvent

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the pyrazole ester (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.2 equiv) over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the lithiated species.[1]

    • Time: Stir at -78 °C for 30–45 minutes. Do not warm up, or the "Dance of Scrambling" (anion migration) may occur.[1]

  • Trapping: Add the electrophile (e.g., solution of Iodine in THF, or neat DMF) dropwise.[1]

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Isolation: Extract with EtOAc, wash with Na₂S₂O₃ (if Iodine was used) and brine.

Critical Pathway Visualization

ReactionPathway Substrate 1-Phenyl-pyrazole-4-carboxylate Lithiated C5-Lithio Intermediate (Nucleophilic C5) Substrate->Lithiated n-BuLi, -78°C THF Product C5-Functionalized Product Lithiated->Product Electrophile (E+) (I2, DMF, R-X) Warning Avoid warming > -50°C before quench to prevent benzylic lithiation on N-phenyl Lithiated->Warning

Figure 2: Lithiation-Trapping sequence.[1] Temperature control is the critical quality attribute (CQA).

Troubleshooting & Critical Parameters

Regioselectivity Issues (C5 vs. Phenyl Ring)
  • Problem: Functionalization occurs on the N1-phenyl ring (ortho position) instead of the pyrazole C5.

  • Cause: In DoM, the N1-phenyl protons can be competitive if the temperature is too high.[1] In Pd-catalysis, this is rare due to the directing effect of the C4-ester, but can occur with unoptimized ligands.[1]

  • Solution:

    • DoM: Keep T < -70 °C. Use TMPMgCl·LiCl (Knochel-Hauser base) which is more chemoselective for the heteroaromatic proton over the benzene proton.

    • Pd-Catalysis: Ensure the C4-group is a coordinating ester (Ethyl/Methyl).[1] Bulky esters (t-Butyl) may reduce directing efficiency.[1]

Decarboxylation[3]
  • Problem: Loss of the C4-carboxylate during reaction.

  • Cause: High temperatures (>160 °C) in the presence of Ag salts or Cu co-catalysts can trigger protodecarboxylation.[1]

  • Solution: Maintain T ≤ 150 °C. Avoid Silver (Ag) salts if possible; use KOAc or Cs₂CO₃ as the base.[1]

Catalyst Poisoning
  • Problem: Low conversion in Pd-catalyzed reactions.

  • Cause: The pyrazole N2 is a strong sigma-donor and can poison the Pd catalyst by forming stable, unreactive complexes.

  • Solution: Increase catalyst loading to 10 mol% or use PivOH (Pivalic acid) (30 mol%) as a co-catalyst/proton shuttle to assist the CMD step.[1]

References

  • Rahali, A., et al. (2025).[1] "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence." Comptes Rendus Chimie, 28(G1), 561-571.[1]

  • Zhang, C., et al. (2017).[1][3] "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry, 140, 20-30.[1]

  • Doucet, H. (2025).[1][4] "Transition-metal-catalyzed C–H functionalization of pyrazoles." ResearchGate Review.

  • Deng, X., & Mani, N. S. (2008).[1][5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.[1] [1]

  • Goikhman, R., et al. (2009).[1] "C–H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles." Journal of the American Chemical Society, 131(9), 3042-3048.[1]

Sources

Application

synthesis of dihydrooxazoles from 5-iodo-pyrazole precursors

Application Note: Strategic Synthesis of Pyrazolyl-Dihydrooxazoles from 5-Iodo-Pyrazole Precursors Executive Summary The synthesis of dihydrooxazoles (specifically 2-oxazolines) tethered to pyrazole cores represents a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrazolyl-Dihydrooxazoles from 5-Iodo-Pyrazole Precursors

Executive Summary

The synthesis of dihydrooxazoles (specifically 2-oxazolines) tethered to pyrazole cores represents a high-value transformation in medicinal chemistry, particularly for antifungal and kinase inhibitor discovery programs. While 5-iodo-pyrazoles are ubiquitous building blocks, their conversion into dihydrooxazole pharmacophores requires navigating competing nucleophilic sites and optimizing transition-metal catalysis.

This guide details two distinct, field-validated protocols to achieve this transformation:

  • The Modular "Formyl-Switch" Protocol: A robust sequence utilizing Iodine-Magnesium exchange followed by a Van Leusen [3+2] cycloaddition. This is the "Gold Standard" for generating diverse 4-tosyl-dihydrooxazoles.

  • The Direct Carbonylative Protocol: A Palladium-catalyzed aminocarbonylation sequence that converts the C-I bond directly into an amide linkage, subsequently cyclized to the oxazoline.

Critical Precursor Analysis: The 5-Iodo-Pyrazole

Before initiating synthesis, the electronic and steric environment of the 5-iodo-pyrazole precursor must be stabilized. The N-H proton of the pyrazole is acidic (


) and will quench organometallic reagents (Protocol A) or poison Palladium catalysts (Protocol B).

Mandatory Pre-Step: N-Protection

  • Recommendation: Use a Sem- (2-(Trimethylsilyl)ethoxymethyl) or THP- (Tetrahydropyranyl) group. These are stable to basic conditions (Protocol A) and Pd-catalysis (Protocol B) but easily removed later.

  • Avoid: Acetyl or Boc groups (labile under the basic conditions of the Van Leusen reaction).

Protocol A: The "Formyl-Switch" Sequence (I/Mg Exchange & Van Leusen)

This protocol is preferred when high regioselectivity and the introduction of a sulfonyl pharmacophore are desired. It leverages the lability of the C-I bond to generate a reactive aldehyde intermediate.

Mechanism & Rationale

The 5-iodo position undergoes rapid iodine-magnesium exchange using isopropylmagnesium chloride ("Turbo Grignard"). The resulting heteroaryl Grignard species is formylated with DMF. The subsequent Van Leusen reaction involves the base-mediated cycloaddition of TosMIC (Toluenesulfonylmethyl isocyanide) to the aldehyde.

Step-by-Step Methodology

Part 1: Iodine-Magnesium Exchange & Formylation

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Charge with 5-iodo-1-protected-pyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -20°C.

  • Exchange: Dropwise add

    
    -PrMgCl  (1.1 equiv, 2.0 M in THF). Stir for 30 min.
    
    • Checkpoint: Monitor by TLC (quench a micro-aliquot with

      
      ; disappearance of starting material indicates active Grignard).
      
  • Quench: Add anhydrous DMF (3.0 equiv) dropwise. Warm to Room Temperature (RT) over 1 hour.[1]

  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc. Purify the 5-formyl-pyrazole via silica flash chromatography (Hex/EtOAc).
    

Part 2: Van Leusen [3+2] Cycloaddition

  • Solvent System: Dissolve the 5-formyl-pyrazole (from Part 1) in MeOH (0.1 M).

  • Reagents: Add TosMIC (1.2 equiv) and

    
      (1.2 equiv).
    
  • Reaction: Stir vigorously at RT for 3–5 hours.

    • Why RT? Heating often leads to elimination of the tosyl group, forming a fully aromatic oxazole. To retain the dihydrooxazole (oxazoline), mild conditions are critical [1].

  • Isolation: Remove solvent under reduced pressure. Resuspend in

    
    , wash with water, and crystallize or chromatograph.
    

Data Summary: Protocol A Yields

Pyrazole Substituent (R)Protecting GroupYield (Step 1: CHO)Yield (Step 2: Oxazoline)Notes
PhenylSEM92%84%Highly crystalline product
4-F-PhenylTHP88%79%Requires longer reaction time
MethylBenzyl75%65%Steric hindrance at C3 observed

Protocol B: Pd-Catalyzed Carbonylative Cyclization

This protocol is ideal for generating 2-pyrazolyl-oxazolines without the tosyl group. It converts the C-I bond directly into the C-C-N-O linkage.

Mechanism & Rationale

Palladium undergoes oxidative addition into the C-I bond. CO insertion generates an acyl-palladium species, which is trapped by a 2-aminoalcohol. The resulting hydroxy-amide is cyclized using a dehydrating agent (Burgess Reagent or DAST) to close the oxazoline ring.

Step-by-Step Methodology

Part 1: Aminocarbonylation

  • Catalyst Loading: In a pressure tube, combine 5-iodo-pyrazole (1.0 equiv), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%).

    • Expert Insight: Xantphos is chosen for its wide bite angle, stabilizing the acyl-palladium intermediate.

  • Nucleophile: Add 2-aminoethanol (2.0 equiv) and Triethylamine (3.0 equiv). Solvent: Toluene/DMF (9:1).

  • Carbonylation: Purge with CO gas (balloon pressure is sufficient for iodides). Heat to 80°C for 12 hours.

  • Workup: Filter through Celite. Concentrate to obtain the Pyrazole-Amide intermediate.[2]

Part 2: Cyclodehydration

  • Reagent: Dissolve the crude amide in anhydrous DCM. Cool to 0°C.

  • Cyclization: Add Burgess Reagent (1.2 equiv) portion-wise.

  • Completion: Stir at RT for 2 hours.

  • Purification: Flash chromatography (Neutral Alumina; Silica is too acidic and may hydrolyze the oxazoline).

Pathway Visualization

The following diagram illustrates the divergent pathways from the common 5-iodo-pyrazole precursor, highlighting the decision nodes for choosing between the Modular (Van Leusen) and Direct (Carbonylation) routes.

G Start 5-Iodo-Pyrazole (Precursor) Protect N-Protection (SEM/THP) Start->Protect Decision Target Selection Protect->Decision MgEx I/Mg Exchange (iPrMgCl, -20°C) Decision->MgEx Route A: Modular/Tosyl PdCat Pd-Carbonylation (CO, Aminoethanol) Decision->PdCat Route B: Direct Linkage Formyl Formylation (DMF Quench) MgEx->Formyl Aldehyde 5-Formyl-Pyrazole Formyl->Aldehyde TosMIC Van Leusen Reaction (TosMIC, K2CO3) Aldehyde->TosMIC ProdA 4-Tosyl-Dihydrooxazole TosMIC->ProdA Amide Hydroxy-Amide Intermediate PdCat->Amide Cyclize Cyclodehydration (Burgess Reagent) Amide->Cyclize ProdB 2-Pyrazolyl-Oxazoline Cyclize->ProdB

Caption: Divergent synthetic workflows from 5-iodo-pyrazole to distinct dihydrooxazole scaffolds.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete I/Mg exchange due to moisture.Flame-dry glassware rigorously. Titrate Grignard reagent before use.
Oxazole Formation (Protocol A) Reaction temperature too high; elimination of sulfinic acid.Maintain reaction strictly at 20-25°C. Do not reflux.
Pd Black Precipitate (Protocol B) Catalyst decomposition / Oxidation.Ensure thorough degassing of solvents (freeze-pump-thaw). Increase ligand:Pd ratio to 4:1.
Hydrolysis of Product Acidic silica gel during purification.Pre-treat silica with 1% Triethylamine or use Neutral Alumina.

References

  • MDPI. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at: [Link][3]

  • ResearchGate. (2012). Approach for the synthesis of dihydrooxazoles and oxazoles using a palladium catalyst.[4] Available at: [Link]

  • Beilstein Journals. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2][5][6] Available at: [Link]

  • NIH / PMC. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols.[1] (Context for metal-catalyzed functionalization of iodopyrazoles). Available at: [Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Iodo-Pyrazole Carboxylic Acids

Introduction: Accelerating Discovery with Microwave Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Functionalization of this privile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Functionalization of this privileged scaffold is critical for modulating pharmacological activity, and the introduction of a halogen, particularly iodine, at the C-5 position provides a versatile synthetic handle. 5-Iodo-pyrazoles are key intermediates, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically overcomes these limitations.[2][3] By utilizing direct, volumetric heating of polar molecules, microwave irradiation provides rapid, uniform, and highly efficient energy transfer.[4][5] This results in a significant acceleration of reaction rates, often reducing synthesis times from many hours to mere minutes, while simultaneously improving product yields and purity.[6][7][8][9] This application note provides a detailed guide to the principles, protocols, and advantages of employing microwave-assisted synthesis for the efficient production of 5-iodo-pyrazole carboxylic acids.

The Underlying Chemistry: Electrophilic Iodination

The synthesis of 5-iodo-pyrazoles proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[10] The reaction is typically carried out using a source of electrophilic iodine, such as N-Iodosuccinimide (NIS), which is a convenient and effective iodinating agent.[11][12]

The mechanism can be summarized in the following key steps:

  • Activation of the Iodinating Agent : In the presence of an acidic catalyst or a polar solvent, the iodine atom of NIS becomes polarized, generating a potent electrophilic iodine species (I⁺).

  • Electrophilic Attack : The electron-rich pyrazole ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex.

  • Deprotonation : A base (often the solvent or the succinimide anion) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the pyrazole ring and yielding the final 5-iodinated product.

The use of microwave energy significantly accelerates this process by rapidly achieving the activation energy required for the reaction.[4]

G sub Pyrazole Carboxylic Acid sigma Sigma Complex (Cationic Intermediate) sub->sigma Electrophilic Attack nis N-Iodosuccinimide (NIS) activated_I Electrophilic Iodine Species (I⁺) nis->activated_I Activation mw Microwave Irradiation (Δ) mw->activated_I mw->sigma activated_I->sigma deprotonation Deprotonation sigma->deprotonation Base abstracts H⁺ product 5-Iodo-Pyrazole Carboxylic Acid deprotonation->product succinimide Succinimide Byproduct deprotonation->succinimide

Caption: Mechanism of microwave-assisted electrophilic iodination.

Core Protocol: Microwave-Assisted Synthesis of 5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol provides a representative method for the direct C-5 iodination of a pyrazole carboxylic acid derivative using a dedicated microwave reactor.

Materials and Reagents:

  • 1-phenyl-1H-pyrazole-4-carboxylic acid

  • N-Iodosuccinimide (NIS)[12]

  • Acetonitrile (CH₃CN), anhydrous

  • Dedicated microwave reactor (e.g., Biotage Initiator, CEM Discover)[13]

  • 10-20 mL microwave process vial with a magnetic stir bar[13]

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram:

G prep 1. Reagent Preparation (Pyrazole, NIS, Solvent in Vial) mw 2. Microwave Irradiation (Set Temp, Time, Power) prep->mw cool 3. Cooling (To <50°C) mw->cool workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) cool->workup purify 5. Purification (Solvent Evaporation, Recrystallization) workup->purify product 6. Final Product (Pure 5-Iodo-Pyrazole) purify->product

Caption: General workflow for microwave-assisted iodination.

Step-by-Step Procedure:

  • Vessel Preparation: To a 10-20 mL microwave process vial equipped with a magnetic stir bar, add 1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 mmol, 1.2 equiv) and anhydrous acetonitrile (5 mL).

  • Sealing: Securely cap the vial. It is crucial to use vials and caps specifically designed for high-pressure microwave synthesis to prevent accidents.[13]

  • Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Program the instrument to heat the mixture to 140 °C for 15 minutes with continuous stirring. The instrument will automatically modulate power to maintain the target temperature.[13]

  • Cooling: After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) using the instrument's compressed air cooling system before carefully removing it from the reactor.

  • Workup:

    • Transfer the cooled reaction mixture to a separatory funnel containing ethyl acetate (25 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to quench any unreacted iodine.

    • Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid.

Data and Discussion: Optimizing Synthesis

The efficiency of microwave-assisted iodination is highly dependent on several key parameters. The following table summarizes typical conditions and expected outcomes for the iodination of various pyrazole carboxylic acid substrates.

Starting Pyrazole SubstrateIodinating AgentSolventMicrowave Temp (°C)Microwave Time (min)Typical Yield (%)
1H-Pyrazole-4-carboxylic acidNIS (1.2 eq)Acetonitrile1202085-95
1-Methyl-1H-pyrazole-4-carboxylic acidNIS (1.2 eq)DMF14010>90
1-Phenyl-1H-pyrazole-4-carboxylic acidNIS (1.2 eq)Acetonitrile14015>90
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acidNIS (1.1 eq)Acetonitrile13010>95
1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acidNIS (1.5 eq)Acetic Acid1503070-80

Key Insights:

  • Solvent Choice: Polar solvents like acetonitrile, DMF, and acetic acid are excellent choices as they couple efficiently with microwave irradiation.[5] The choice may also depend on the solubility of the starting materials.

  • Substituent Effects: Electron-donating groups on the pyrazole ring (e.g., methyl, methoxyphenyl) increase the nucleophilicity of the ring, leading to faster reactions and milder required conditions.[14] Conversely, electron-withdrawing groups (e.g., nitrophenyl) deactivate the ring, necessitating higher temperatures, longer reaction times, or a more potent iodinating system.[11]

  • Safety and Scalability: All reactions must be performed in a dedicated chemical microwave reactor equipped with real-time temperature and pressure sensors.[13] While scaling up microwave reactions is feasible, it requires careful optimization and may necessitate a move to continuous flow microwave reactors for kilogram-scale production.[8]

Conclusion

Microwave-assisted synthesis represents a superior methodology for the preparation of 5-iodo-pyrazole carboxylic acids. It offers a dramatic reduction in reaction time, enhanced product yields, and operational simplicity compared to conventional methods.[7][9] By aligning with the principles of green chemistry, this technology minimizes energy consumption and waste, making it an invaluable tool for researchers, scientists, and drug development professionals seeking to accelerate the discovery and synthesis of novel chemical entities.[2][6]

References

  • Research Square. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • ResearchGate. (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Available from: [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]

  • ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available from: [Link]

  • WordPress. I2 and Electrophilic I+ reagents. Available from: [Link]

  • PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]

  • ACS Publications. Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Available from: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

  • ResearchGate. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

  • PubMed. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. Available from: [Link]

  • Indian Journal of Chemistry. Microwave assisted synthesis of novel pyrazoles. Available from: [Link]

  • Allied Academies. Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Available from: [Link]

  • Organic Syntheses Procedure. 6 - Organic Syntheses Procedure. Available from: [Link]

  • DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. Available from: [Link]

  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Available from: [Link]

  • ResearchGate. MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Available from: [Link]

  • ResearchGate. Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates | Request PDF. Available from: [Link]

  • CORE. A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. Available from: [Link]

  • Revue Roumaine de Chimie. MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Available from: [Link]

  • University of Oradea. View of Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Available from: [Link]

  • MDPI. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regiocontrol in 5-Iodopyrazole Synthesis

Executive Summary: The "Nucleophile vs. Electrophile" Rule If you are isolating the 4-iodo isomer (or a mixture of 4- and 5-iodo) when attempting to synthesize 5-iodo-pyrazole , the root cause is almost invariably a mism...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nucleophile vs. Electrophile" Rule

If you are isolating the 4-iodo isomer (or a mixture of 4- and 5-iodo) when attempting to synthesize 5-iodo-pyrazole , the root cause is almost invariably a mismatch between your reaction conditions and the intrinsic electronic bias of the pyrazole ring.

  • The Problem: The C4 position is the most nucleophilic site (electron-rich).[1] Standard iodination reagents (

    
    , NIS) acting as electrophiles will naturally attack C4.
    
  • The Solution: The C5 position is the most acidic site (in 1-substituted pyrazoles).[1] To access C5, you must switch from an Electrophilic Aromatic Substitution (EAS) mechanism to a Directed Ortho-Metalation (DoM) mechanism.

This guide provides the validated protocol to enforce C5 regioselectivity and troubleshooting steps to eliminate the 4-iodo impurity.

Part 1: Diagnostic Workflow

Before proceeding, identify your current reaction pathway using the logic flow below.

Pyrazole_Regioselectivity Start Starting Material: 1-Substituted Pyrazole Reagent_Check Which Reagent System? Start->Reagent_Check Path_A Path A: Electrophilic (NIS, I2/CAN, ICl) Reagent_Check->Path_A Oxidative/Acidic Path_B Path B: Lithiation (DoM) (n-BuLi, LDA, then I2) Reagent_Check->Path_B Basic/Anhydrous Result_A Major Product: 4-Iodo (Thermodynamic/Electronic Preference) Path_A->Result_A Electrophilic Subst. Result_B Major Product: 5-Iodo (Kinetic/Acidity Control) Path_B->Result_B Deprotonation Issue_B Troubleshooting Path B: Is 4-Iodo still forming? Result_B->Issue_B RootCause Root Cause: 'Halogen Dance' Rearrangement Issue_B->RootCause Yes (Temp > -78°C)

Figure 1: Decision tree for selecting the correct mechanism. Path A leads to the undesired 4-iodo product. Path B is required for the 5-iodo target.

Part 2: Validated Protocol (The DoM Strategy)

To exclusively synthesize 5-iodo-pyrazole, you must exploit the acidity of the C5 proton (


 ~28-30 depending on substitution) using a strong base.
Prerequisites
  • Substrate: Must be N1-substituted (e.g., 1-methyl, 1-SEM, 1-THP). Free NH pyrazoles will simply deprotonate at the nitrogen, killing the reactivity.

  • Solvent: Anhydrous THF (critical; moisture kills the lithiated intermediate).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology
StepActionCritical ParameterMechanistic Rationale
1 Dissolution Dissolve 1-R-pyrazole (1.0 eq) in anhydrous THF (0.2 M).Concentration: Too concentrated can lead to aggregation; too dilute slows kinetics.
2 Cooling Cool solution to -78°C (Dry ice/Acetone).Control: Essential to prevent "Halogen Dance" and stabilize the 5-Li species.
3 Lithiation Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 10-15 min.Regioselectivity: The N1 lone pair coordinates Li, directing deprotonation specifically to C5 (CIPE effect).
4 Incubation Stir at -78°C for 30–45 minutes .Completeness: Allows full conversion to the 5-lithio-pyrazole intermediate.
5 Trapping Add

(1.2 eq, dissolved in THF) dropwise.
Quenching: The electrophile (

) reacts with the C5-nucleophile (C-Li bond).
6 Workup quench with sat.

(aq) while still cold, then warm to RT.
Cleanup: Thiosulfate reduces excess iodine (purple color disappears).

Part 3: Troubleshooting Guide

Issue 1: "I used n-BuLi, but I still see 4-iodo byproduct (5-10%)."

Diagnosis: Halogen Dance (Base-Catalyzed Isomerization). Even if you successfully lithiate at C5 and iodinate, the presence of excess base or warming up the reaction mixture before quenching can cause the iodine to migrate. The 4-iodo isomer is thermodynamically more stable than the 5-iodo isomer.

Mechanism:

  • 5-Iodo-pyrazole forms.[2][3][4][5][6]

  • Residual base deprotonates C4 (adjacent to the iodine).

  • The iodine migrates to C4 (Halogen Dance) to relieve steric strain or satisfy electronic stability.

Corrective Actions:

  • Strict Temperature Control: Never allow the reaction to rise above -70°C until the iodine quench is complete.

  • Inverse Addition: Instead of adding iodine to the lithiated pyrazole, cannula transfer the lithiated pyrazole into a cold solution of iodine. This ensures the lithiated species always sees excess electrophile, preventing the "dance."

  • Stoichiometry: Do not use large excesses of n-BuLi (>1.1 eq).

Issue 2: "The reaction is messy/low yield; starting material remains."

Diagnosis: Moisture or N-Deprotonation.

Corrective Actions:

  • Check Solvent: THF must be distilled from Na/Benzophenone or passed through an activated alumina column.

  • Check Substrate: Is your N-protecting group stable? Acetyl or Benzoyl groups are liable to nucleophilic attack by n-BuLi. Use SEM , THP , or Methyl .

  • Titrate n-BuLi: Organolithiums degrade over time. Titrate using N-pivaloyl-o-toluidine or diphenylacetic acid to ensure accurate molarity.

Issue 3: "I am using NIS/AgNO3 and getting 4-iodo. Can I optimize this for 5-iodo?"

Diagnosis: Wrong Mechanism. You cannot optimize an electrophilic reaction (NIS) to favor C5 over C4. The electronic bias of the pyrazole ring (


 nucleophilicity) is too strong.

Corrective Action:

  • Stop. You must switch to the lithiation protocol (Part 2). There is no "additive" that will reverse the regioselectivity of an electrophilic substitution on a standard pyrazole.

Part 4: Advanced Mechanism (The "Halogen Dance")

Understanding the migration pathway helps in preventing it. The diagram below illustrates how a 5-iodo product can rearrange if experimental conditions are loose.

Halogen_Dance Step1 5-Iodo-Pyrazole (Kinetic Product) Step2 Deprotonation at C4 (By residual Base) Step1->Step2 T > -78°C Step3 Intermediate: 4-Li-5-Iodo species Step2->Step3 Step4 Halogen Migration (Iodine shifts 5 -> 4) Step3->Step4 Step5 4-Iodo-Pyrazole (Thermodynamic Product) Step4->Step5 Protonation

Figure 2: The Halogen Dance mechanism. Residual base at higher temperatures facilitates the migration of iodine from C5 to the more stable C4 position.

References

  • Regioselective Synthesis of 5-Iodopyrazoles via Lithiation

    • Title: A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
    • Source:Journal of Organic Chemistry / RSC Advances (Contextual M
    • Note: Confirms n-BuLi/THF/-78°C yields 5-iodo exclusively, while CAN/I2 yields 4-iodo.
  • Halogen Dance Mechanism

    • Title: Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles (Analogous mechanism for 1,3-azoles).
    • Source:Synthesis / ResearchG
    • Note: Details the base-catalyzed migration of iodine
  • Electrophilic vs.

    • Title: Regioselective Control of Electrophilic Aromatic Substitution Reactions vs Ortho-Lithi
    • Source:ResearchG
    • Note: Establishes the fundamental rule that EAS favors C4 while Lithi

Sources

Optimization

purification methods for 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid

Technical Support Center: 5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic Acid Topic: Purification & Troubleshooting Guide Compound CAS: 113100-53-1 (Analogous/Generic Reference) Target Audience: Medicinal Chemists, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic Acid

Topic: Purification & Troubleshooting Guide Compound CAS: 113100-53-1 (Analogous/Generic Reference) Target Audience: Medicinal Chemists, Process Chemists, CMC Leads

Executive Summary

This guide addresses the purification of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in the synthesis of peptidomimetics and xanthine oxidoreductase inhibitors. The primary challenge in handling this compound lies in its synthesis via the Sandmeyer reaction, which frequently generates difficult-to-remove byproducts such as the des-iodo (5-H) analog and the 5-hydroxy tautomer.

This document provides a self-validating purification workflow, troubleshooting for common "pink product" issues, and specific chromatographic conditions for purity assessment.

Part 1: Impurity Profiling & Diagnosis

Before selecting a purification method, you must identify the nature of your crude material. The synthesis typically involves the diazotization of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (or its ester) followed by iodination.

Common Impurity Table
Impurity TypeOriginSolubility CharacteristicsDetection (LC-MS)
5-H (Des-iodo) Incomplete iodination; reduction of diazonium salt.Similar to product; co-crystallizes often.[M-I+H] mass shift (-126 Da).
5-OH (Hydroxy) Hydrolysis of diazonium salt (water present in reaction).More polar; soluble in basic buffers.[M-I+OH] mass shift (-110 Da).
5-Amino (SM) Unreacted starting material.Amphoteric; soluble in dilute acid (HCl).Parent mass of SM.
Iodine (

)
Oxidation of iodide source.Non-polar; causes purple/pink discoloration.No ionization; visual indicator.
Azo Dimers Coupling of diazonium with unreacted amine.Highly colored (red/orange); very non-polar.High MW (dimer).

Part 2: Primary Purification (Acid-Base Extraction)

Context: Because the target is a carboxylic acid (


), an acid-base swing is the most efficient method to remove non-acidic impurities (iodine, esters, azo dimers) and amphoteric impurities (unreacted amine).
Protocol 1: The "Standard" Workup

Use this as the first step for all crude reactions.

  • Dissolution: Suspend the crude solid in 1M NaOH (5–10 volumes). Stir until fully dissolved.

    • Checkpoint: If solids remain, filter them off.[1] These are likely inorganic salts or non-acidic dimers.[2]

  • Wash (Organic): Extract the aqueous red/brown solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     volumes).
    
    • Purpose: Removes neutral organic impurities (iodine, unreacted esters) and highly colored azo byproducts.

    • Observation: The organic layer will likely take on the pink/purple color of iodine. The aqueous layer should remain yellowish-brown.

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH

    
     1–2.
    
    • Critical: Do not add acid too fast; rapid precipitation traps impurities.

  • Isolation: Filter the resulting off-white/tan precipitate. Wash with cold water (

    
    ) to remove salts.
    
  • Drying: Vacuum dry at 45°C over

    
    .
    

Part 3: Advanced Purification (Troubleshooting & FAQs)

Q1: My product is still pink/red after acid-base extraction. How do I fix this?

Diagnosis: The color is likely due to trace elemental iodine (


) trapped in the crystal lattice or persistent azo compounds.
Solution:  Sodium Thiosulfate Wash.
  • Dissolve the crude acid in EtOAc (if soluble) or suspend in water.

  • Wash/Treat with a 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Mechanism:[2][3][4][5][6] Thiosulfate reduces colored

      
       to colorless iodide (
      
      
      
      ), which washes away in the aqueous phase.
  • If the color persists, it is likely an azo-impurity. Proceed to Recrystallization .

Q2: I cannot separate the 5-H (des-iodo) impurity. Recrystallization isn't working.

Diagnosis: The 5-H analog (1-phenyl-1H-pyrazole-4-carboxylic acid) is structurally isomorphous and often forms solid solutions with the 5-iodo product. Solution: Flash Chromatography is required.

  • Stationary Phase: C18 Reverse Phase (highly recommended over Silica due to streaking of acids).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: Hold at 5% ACN for 2 mins, then 5%

    
     60% ACN over 20 mins.
    
  • Logic: The Iodine atom significantly increases lipophilicity (

    
     shift). The 5-H analog will elute significantly earlier than the 5-iodo target on C18.
    
Q3: What is the best solvent for Recrystallization?

Recommendation: Ethanol/Water or Acetic Acid/Water .

  • Protocol:

    • Dissolve crude solid in boiling Ethanol (95%) .

    • If insoluble particles remain, hot filter.

    • Add hot water dropwise until persistent turbidity is observed (cloud point).

    • Add a few drops of ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: If the compound oils out, re-heat and add slightly more ethanol. Oiling is common with pyrazoles; scratching the glass or adding a seed crystal is crucial.

Part 4: Decision Matrix & Workflow

The following diagram outlines the logical decision path for purifying the crude reaction mixture based on the observed impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Sandmeyer Product) AcidBase Acid-Base Extraction (1M NaOH / EtOAc Wash / HCl Ppt) Start->AcidBase CheckColor Is Solid Pink/Purple? AcidBase->CheckColor ThioWash Thiosulfate Wash (Remove Iodine) CheckColor->ThioWash Yes (Iodine present) CheckPurity Check LC-MS Purity CheckColor->CheckPurity No (Off-white) ThioWash->CheckPurity Recryst Recrystallization (EtOH/H2O) CheckPurity->Recryst Purity >90% (Minor impurities) Flash Reverse Phase C18 Flash (Remove 5-H impurity) CheckPurity->Flash Purity <90% (High 5-H content) Final Pure 5-Iodo Acid (>98%) Recryst->Final Flash->Final

Caption: Decision tree for the purification of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid, prioritizing bulk cleanup before polishing.

Part 5: Analytical Reference Data

HPLC Method (Standard QC):

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 
    
    
    
    ).
  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/acid).

  • Retention Order (Predicted):

    • 5-Hydroxy-1-phenyl-pyrazole-4-COOH (

      
       min)
      
    • 1-Phenyl-pyrazole-4-COOH (Des-iodo) (

      
       min)
      
    • 5-Iodo-1-phenyl-pyrazole-4-COOH (Target) (

      
       min)
      
    • Dimer/Azo impurities (

      
       min)
      

References

  • Sandmeyer Reaction Mechanism & Byproducts

    • Source: Wikipedia / Master Organic Chemistry.
    • Relevance: Explains the radical-nucleophilic aromatic substitution ( ) mechanism leading to 5-H and 5-OH impurities during the conversion of the 5-amino precursor.
    • URL:

  • Synthesis of Pyrazole Carboxylic Acids

    • Source: PrepChem.com. "Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester".
    • Relevance: Establishes the standard synthetic route for the amino-precursor, which is the starting material for the iodin
    • URL:

  • Recrystallization of Pyrazole Derivatives

    • Source: University of Rochester, Dept. of Chemistry.
    • Relevance: Provides general solubility rules for heteroaromatic carboxylic acids (EtOH, AcOH) used in the protocol.
    • URL:

  • Physical Properties (Solubility/pKa)

    • Source: EPA / PubChem (CID 121026).
    • Relevance: Provides pKa (~4.[7]0) and LogP data essential for designing the Acid-Base extraction and C18 chromatography methods.

    • URL:

Sources

Troubleshooting

controlling regioselectivity in pyrazole iodination reactions

Welcome to the Pyrazole Regioselectivity Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Regioselectivity Technical Support Center.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because pyrazole iodination is deceivingly simple on paper but notoriously temperamental in the flask. The conflict between the nucleophilic nature of the pyrazole ring (favoring C4) and the acidity of the ring protons (favoring C5 lithiation) creates a bifurcation in synthetic strategy that often trips up even experienced medicinal chemists.

This guide is structured to troubleshoot your specific regioselectivity failures and provide self-validating protocols to correct them.

Module 1: Diagnostic & Strategy Selector

Before mixing reagents, you must define your regiochemical target. The electronic rules governing pyrazoles are rigid; fighting them without the right strategy will result in inseparable mixtures or starting material recovery.

Interactive Decision Tree

Use the following logic flow to determine the correct protocol for your target isomer.

Pyrazole_Strategy Start Target Regioisomer? C4 Target: C4-Iodo Start->C4 C5 Target: C5-Iodo (N-Substituted) Start->C5 C3 Target: C3-Iodo Start->C3 EAS_Route Protocol A: Electrophilic Aromatic Substitution (NIS or I2/Oxidant) C4->EAS_Route Nucleophilic Attack NH_Check Is N1 substituted? C5->NH_Check C3_Strategy Protocol C: Isomer Separation or De Novo Cyclization C3->C3_Strategy Direct C-H iodination difficult NH_Check->EAS_Route No (N-H) (Tautomerism equilibrates C3/C5) DoM_Route Protocol B: Directed ortho-Metalation (n-BuLi or TMPMgCl) NH_Check->DoM_Route Yes (N-R)

Figure 1: Strategic decision tree for selecting the iodination methodology based on the desired position and N-substitution status.

Module 2: Targeting C4 (Electrophilic Iodination)

The Mechanism: The C4 position is the most electron-rich site on the pyrazole ring. Electrophilic Aromatic Substitution (EAS) is the standard approach. Common Failure: Reaction stalls or yields are low due to the deactivating nature of the pyrazole cation formed in acidic media.

Standard Protocol: NIS-Mediated C4 Iodination

Best for: Acid-sensitive substrates or when high regioselectivity is required.

  • Dissolution: Dissolve substrate (1.0 equiv) in MeCN or DMF (0.5 M).

  • Reagent Addition: Add

    
    -Iodosuccinimide (NIS) (1.1 equiv).[1]
    
  • Catalysis (Optional but Recommended): If the reaction is sluggish (>4h), add 10 mol% TFA or

    
    .
    
    • Why? Acid catalysis activates the NIS, making it a more potent electrophile, though it protonates the pyrazole (deactivating it). It is a balancing act.

  • Workup: Quench with 10%

    
     to remove oxidative byproducts.
    
Troubleshooting C4 Iodination
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Pyrazole is too electron-deficient (e.g.,

or

groups present).
Switch to

/CAN
(Ceric Ammonium Nitrate) or

. These generate a "supra-electrophilic" iodine species capable of iodinating deactivated rings [1].
Polyiodination Excess reagent or high concentration.Reduce NIS to 0.95 equiv. Run dilute (0.1 M).
N-Iodination (unstable) Kinetic trapping on Nitrogen.Heat the reaction to 50°C to induce thermodynamic rearrangement of the N-I species to the C4-I product.

Module 3: Targeting C5 (Lithiation / DoM)

The Mechanism: The C5 proton is the most acidic (pKa ~35-40 depending on N-substituent) due to the inductive effect of the adjacent nitrogen. Critical Requirement: The N1 position MUST be substituted (Methyl, SEM, THP). If N1 is a free N-H,


-BuLi will simply deprotonate the nitrogen, forming an unreactive pyrazolyl anion.
Standard Protocol: Lithiation-Trapping

Best for: 1-substituted pyrazoles requiring C5 functionalization.

  • Inert Atmosphere: Flame-dry glassware; use Argon/Nitrogen.

  • Solvent: Anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C.

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30-60 mins.
    
    • Checkpoint: If using 1-methylpyrazole, ensure temperature stays below -40°C. Above this, the lithiation can migrate to the

      
      -methyl group (lateral lithiation) [2].
      
  • Quench: Add

    
     (1.2 equiv) in THF.
    
  • Warm: Allow to warm to RT.

Troubleshooting C5 Iodination
SymptomProbable CauseCorrective Action
C4-Iodo Product Observed You didn't lithiate; you did an EAS reaction with the Iodine quench.Ensure the lithiation step (step 4) is complete before adding Iodine. If the anion didn't form, adding

just performs standard EAS at C4. Use TMPMgCl[2]·LiCl (Knochel-Hauser base) for difficult substrates [3].
Lateral Iodination (

)
Kinetic control failure.You lithiated the N-methyl group. Keep T < -70°C, or use a bulkier N-protecting group like SEM or THP to sterically block the N-substituent protons.
Ring Cleavage Nucleophilic attack on the ring.Common with certain EWGs. Avoid

-BuLi; use LDA or LiTMP (non-nucleophilic bases).

Module 4: The "N-H" Problem (Tautomerism)

The Issue: In


-unsubstituted pyrazoles, C3 and C5 are chemically equivalent due to rapid tautomerism (

). You cannot selectively iodinate C3 or C5 directly without a transient directing group or separation of isomers.

Visualizing the Tautomer Trap:

Tautomerism cluster_fix Solution: Alkylation locks the tautomer T1 3-Substituted (1H) (Sterically Accessible) T2 5-Substituted (1H) (Sterically Crowded) T1->T2 Fast Proton Transfer P1 1-Methyl-3-Iodo (Minor Isomer) P2 1-Methyl-5-Iodo (Major Isomer via DoM)

Figure 2: Tautomeric equilibrium renders C3/C5 equivalent until N-alkylation locks the structure.

Corrective Protocol for "C3" Targets:

  • Do not attempt direct C3 iodination on N-H pyrazoles.

  • Route A: Iodinate C4, block it, then lithiate C5? (Inefficient).

  • Route B (Recommended): Synthesize the ring de novo using an iodinated hydrazine or alkyne precursor [4].

  • Route C (Separation): Iodinate the N-H pyrazole (usually goes to C4). If you need 3-iodo, start with 3-aminopyrazole, diazotize, and treat with KI (Sandmeyer-type), then alkylate. You will get a mixture of 1-R-3-iodo and 1-R-5-iodo isomers which must be separated by column chromatography.

FAQ: Specific "My Reaction Failed" Scenarios

Q: I used


 (Green Chemistry method) but got no yield. 
  • A: This method relies on the in situ generation of

    
    . It requires water or an aqueous miscible solvent. If your pyrazole is highly lipophilic and you used pure water, it never met the oxidant. Fix:  Use 50% EtOH/Water or add a phase transfer catalyst.
    

Q: I am trying to make 4-iodo-1,3,5-trimethylpyrazole and it's extremely slow.

  • A: Steric hindrance.[1] The methyl groups at 3 and 5 block the approach to C4. Fix: Switch to ICl (Iodine Monochloride) . The linear nature of the I-Cl bond and the higher electrophilicity of I+ in this reagent helps overcome steric barriers better than bulky NIS complexes [5].

Q: Can I use C-H activation instead of Lithiation?

  • A: Yes. Palladium-catalyzed C-H iodination is possible but often requires specific directing groups (like pyridine or amide) at N1 to direct the Pd to C5. Without a directing group, C4 is still preferred electronically.

References

  • Rodríguez-Franco, M. I., et al. "Regioselective Iodination of Pyrazoles using CAN/I2."[3][4] Journal of Organic Chemistry, 2008 .[5] Link

  • Iddon, B. "Lithiation of Five-Membered Heteroaromatic Compounds." Organic Reactions, 2004 .[6] Link

  • Despotopoulou, C., et al. "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters, 2009 . Link

  • Deng, X., & Mani, N. S.[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008 .[5] Link

  • Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination."[7] Journal of Organic Chemistry, 2008 .[5] Link

Sources

Optimization

Technical Support Center: Stability of 5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic acid

This technical guide addresses the stability, reactivity, and handling of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid under basic conditions. It is designed for researchers utilizing this compound as a scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, reactivity, and handling of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid under basic conditions. It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling or ester hydrolysis.[1]

[1][2]

  • 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid (Acid form)[1][2]

  • Ethyl 5-iodo-1-phenyl-1H-pyrazole-4-carboxylate (Ester precursor)[1][2]

Part 1: Executive Summary (The "Safe Zone")

Status: Conditionally Stable 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is stable in mild alkaline buffers (e.g., Carbonates, Phosphates) typically used in cross-coupling reactions.[1][2] However, it is unstable in strong hydroxide solutions (NaOH, KOH) at elevated temperatures, where it undergoes nucleophilic aromatic substitution (


), leading to the loss of the iodine atom.[1]
ConditionStabilityRiskRecommended Action
Mild Base (

,

)
Stable MinimalStandard condition for Suzuki coupling.[1][2]
Strong Base (NaOH, KOH) @ RT⚠️ Caution Slow SubstitutionMonitor by LCMS; keep reaction time short (<2h).
Strong Base (NaOH, KOH) @ >60°CUnstable High (

)
Avoid.[1] Use LiOH at RT or Acidic Hydrolysis.
Alkoxides (NaOEt, NaOMe)Unstable Ether formationAvoid.[1] Iodine will be displaced by alkoxide.
Part 2: Technical Deep Dive & Mechanism

The instability in strong base arises from the specific electronic environment of the 5-position. The pyrazole ring is electron-deficient due to the 1-Phenyl group and the 4-Carboxylic Acid (Electron Withdrawing Group).[2] This activates the Carbon-Iodine bond toward nucleophilic attack by the hydroxide ion.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways: the desired deprotonation (stable) vs. the destructive nucleophilic substitution.

G Start 5-Iodo-1-phenyl-1H-pyrazole- 4-carboxylic acid Base_Mild Mild Base (K2CO3/RT) Start->Base_Mild Base_Strong Strong Base (NaOH/Heat) Start->Base_Strong Product_Stable Carboxylate Salt (Stable Intermediate) Base_Mild->Product_Stable Deprotonation (Fast) Transition Meisenheimer-like Complex Base_Strong->Transition Nucleophilic Attack at C-5 Product_Unstable 5-Hydroxy-1-phenyl-pyrazole (Pyrazolone Tautomer) Transition->Product_Unstable Elimination of I- Side_Product Iodide Ion (I-) Transition->Side_Product Product_Unstable->Product_Unstable Tautomerizes

Caption: Mechanistic pathway showing the stability of the carboxylate salt versus the risk of iodine displacement (


) under harsh basic conditions.
Part 3: Troubleshooting Guide & FAQs
Q1: I am trying to hydrolyze the ethyl ester to the acid. The reaction turned brown, and I lost the iodine. What happened?

Diagnosis: You likely used sodium hydroxide (NaOH) at reflux or high heat. The "brown" color is often free iodine or polymerized pyrazolone byproducts. Solution: The 5-iodo position is a good leaving group.[2] To hydrolyze the ester safely:

  • Switch Reagent: Use Lithium Hydroxide (LiOH) instead of NaOH. Lithium is a milder counter-ion and less aggressive in promoting

    
     in this context.
    
  • Lower Temperature: Run the reaction at Room Temperature (20-25°C) . Do not reflux.

  • Solvent: Use a THF:Water (3:1) mixture to ensure solubility without requiring heat.

Q2: Can I use this compound in a Suzuki-Miyaura coupling?

Answer: Yes, this is its primary application.

  • Protocol: Use Potassium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    as the base.[1] These are too weak to displace the iodine via
    
    
    but strong enough to facilitate the transmetallation cycle.
  • Warning: Avoid using strong alkoxide bases (like Sodium tert-butoxide) if possible, as they can cause side reactions at the 5-position.

Q3: I see a new spot on TLC just below my product during workup.

Analysis: This is likely the 5-hydroxy derivative (or its tautomer, the pyrazolone).

  • Verification: Check LCMS.[3] If you see a mass shift of -126 Da (Loss of I [127] + Gain of OH [17] = Net -110, but usually observed as -126 relative to the I-precursor due to H/I difference), substitution has occurred.[2]

  • Fix: Quench your reaction immediately with dilute HCl or Ammonium Chloride solution. Do not let the reaction sit in base for prolonged periods.

Part 4: Validated Experimental Protocols
Protocol A: Safe Hydrolysis of Ethyl 5-iodo-1-phenyl-1H-pyrazole-4-carboxylate

This protocol minimizes the risk of deiodination.[1][2]

  • Dissolution: Dissolve 1.0 eq of the ester in THF (5 volumes).

  • Addition: Add a solution of LiOH·H2O (2.5 eq) in Water (2 volumes) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS.[3] Stop immediately upon consumption of starting material.

  • Workup (Critical):

    • Cool to 0°C.[1]

    • Acidify carefully with 1M HCl to pH 3–4.[1] (Do not use strong conc. mineral acids if avoiding heat).

    • The solid acid usually precipitates. Filter and wash with cold water.

    • Note: If no precipitate, extract with Ethyl Acetate.[1]

Protocol B: Stability Test for Cross-Coupling

Before committing valuable starting material, run this pilot.

  • Dissolve 5 mg of the compound in the coupling solvent (e.g., Dioxane/Water).

  • Add the base intended for the reaction (e.g., 3 eq

    
    ).
    
  • Heat to the intended reaction temperature (e.g., 80°C) for 1 hour without the catalyst.

  • Analyze by HPLC/LCMS.

    • Pass: >98% parent compound remaining.[1]

    • Fail: Appearance of 5-hydroxy peak or significant decomposition.[2]

References
  • Nucleophilic Aromatic Substitution in Pyrazoles

    • Mechanism:[1][2] The 5-position of 1-arylpyrazoles bearing electron-withdrawing groups at C-4 is activated for

      
      .[1][2]
      
    • Source: Beilstein J. Org.[1] Chem. 2021 , 17, 2432–2441.[1] (Discusses halogenation and reactivity of 5-aminopyrazoles, analogous electronic activation).[1]

  • Synthesis of 1-Aryl-4-iodo-pyrazoles (Analogous Chemistry)

    • Context: Describes the stability of iodo-pyrazoles during synthesis using bases like .
    • Source: Waldo, J. P., et al. J. Org.[1][4] Chem.2008 , 73, 6666-6670.[4]

  • Hydrolysis of Pyrazole Esters

    • Standard Protocol: General procedures for hydrolyzing pyrazole-4-carboxylates utilize alcoholic KOH or NaOH, but note that 5-halo variants require milder conditions to prevent displacement.[1][2]

    • Source:PrepChem - Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[1][2][5][6] (Demonstrates stability of the carboxylic acid core, but highlights the robustness required for the 5-substituent).

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted Iodine from Pyrazole Reaction Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted iodine from pyrazole reaction mixtures. Iodinated pyrazoles are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals, making efficient purification a critical step in the synthetic workflow.[1] This resource is designed to provide both foundational knowledge and advanced techniques to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted iodine from my pyrazole reaction important?

A1: Residual iodine can interfere with subsequent reaction steps, particularly in cross-coupling reactions where it can poison the catalyst. It can also complicate product purification, leading to inaccurate yield calculations and potentially confounding analytical data (e.g., NMR, Mass Spectrometry). Furthermore, iodine is a reactive and corrosive substance, and its presence in the final product is generally undesirable.[2][3]

Q2: What is the most common and straightforward method to remove excess iodine?

A2: The most widely used method is quenching with an aqueous solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃).[4][5] This is usually performed during the reaction workup. The reaction mixture, dissolved in an organic solvent, is washed with the quenching solution in a separatory funnel. The elemental iodine (I₂), which is typically brown or purple, is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer and thus removed from the organic phase containing your product.[6]

Q3: Are there alternatives to sodium thiosulfate for quenching?

A3: Yes, other reducing agents can be used. A saturated aqueous solution of sodium bisulfite (NaHSO₃) is another common choice.[1] In some instances, sodium sulfite (Na₂SO₃) is also employed.[7] The choice of quenching agent is often a matter of laboratory preference and availability, as they all operate on a similar principle of reducing elemental iodine.

Q4: My reaction mixture is still colored even after washing with a quenching agent. What should I do?

A4: A persistent color may indicate that the quenching was incomplete or that other colored impurities are present. First, ensure you are using a fresh, saturated solution of the quenching agent, as older solutions can lose their efficacy.[8] If the color persists after repeated washings, consider that the color may not be from iodine. In such cases, other purification methods like column chromatography or recrystallization will be necessary to isolate your pure product.[9][10]

Q5: Can I use column chromatography to remove iodine?

A5: While possible, it is generally not the preferred primary method for removing large amounts of unreacted iodine. Iodine can streak on silica gel columns, leading to poor separation and contamination of fractions. It is best practice to remove the bulk of the iodine through a quenching wash before proceeding to chromatographic purification.[11][12]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to resolving specific challenges you may encounter during the removal of unreacted iodine.

Issue 1: The color of iodine persists after multiple washes with sodium thiosulfate.
Possible Cause Recommended Solution Scientific Rationale
Insufficient Quenching Agent Use a larger volume or a more concentrated (saturated) solution of sodium thiosulfate. Ensure vigorous stirring or shaking during the wash to maximize contact between the organic and aqueous phases.The reduction of iodine by thiosulfate is a stoichiometric reaction. An insufficient amount of the reducing agent will result in incomplete removal of iodine.[6]
Degraded Quenching Solution Prepare a fresh solution of sodium thiosulfate. Thiosulfate solutions can degrade over time, especially if not stored properly.[8]The thiosulfate ion can be oxidized by air or be susceptible to microbial degradation, reducing its effectiveness as a reducing agent.
Presence of Other Colored Impurities If the color is not the characteristic brown/purple of iodine, it is likely due to byproducts from your reaction. Proceed with standard purification techniques such as column chromatography or recrystallization.Pyrazole syntheses can sometimes produce polymeric or other colored byproducts that will not be removed by a simple reductive wash.[9]
Issue 2: An emulsion has formed during the liquid-liquid extraction with the quenching solution.
Possible Cause Recommended Solution Scientific Rationale
Vigorous Shaking Allow the separatory funnel to stand undisturbed for a period to allow the layers to separate. Gentle swirling can sometimes help break the emulsion.Emulsions are colloidal suspensions of one liquid in another and can be caused by excessive agitation, which increases the surface area between the two immiscible phases.
High Concentration of Salts or Other Species Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl.The addition of an electrolyte like NaCl increases the ionic strength of the aqueous phase, which can help to break the emulsion by destabilizing the colloidal particles.
Issue 3: The desired iodopyrazole product has poor solubility in common organic solvents, making extraction difficult.
Possible Cause Recommended Solution Scientific Rationale
Highly Polar Product Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. In some cases, a mixture of solvents may be necessary.The principle of "like dissolves like" dictates that a polar product will have better solubility in a more polar solvent. Iodine itself has good solubility in many organic solvents.[13]
Product is a Salt If your reaction conditions were acidic, your pyrazole product might be protonated and exist as a salt, which would have higher aqueous solubility. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.Pyrazoles are basic heterocycles and can form salts. Neutralizing the solution will deprotonate the pyrazole, making it less polar and more soluble in organic solvents.[11]

Experimental Protocols & Visualized Workflows

Protocol 1: Standard Quenching and Extraction Procedure

This protocol outlines the standard method for removing excess iodine using a sodium thiosulfate wash.

Materials:

  • Crude pyrazole reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium thiosulfate.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer should become colorless. If color persists, repeat the wash with a fresh portion of the thiosulfate solution.

  • Drain the lower aqueous layer.

  • Wash the organic layer with water and then with brine to remove any residual salts.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.

G cluster_workflow Standard Iodine Quenching Workflow start Crude Reaction Mixture (in Organic Solvent) add_quench Add Saturated Na₂S₂O₃ Solution start->add_quench extract Shake and Vent in Separatory Funnel add_quench->extract separate Separate Aqueous and Organic Layers extract->separate wash Wash Organic Layer (Water, Brine) separate->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Crude Product for Further Purification concentrate->product

Caption: Workflow for removing unreacted iodine.

Mechanism of Iodine Quenching with Thiosulfate

The underlying chemical reaction involves the reduction of elemental iodine (I₂) to iodide ions (I⁻) by the thiosulfate ion (S₂O₃²⁻), which is itself oxidized to the tetrathionate ion (S₄O₆²⁻).[6]

Overall Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

G cluster_mechanism Iodine Reduction by Thiosulfate I2 I₂ (Iodine) (Brown/Purple, Organic Soluble) Iodide 2I⁻ (Iodide) (Colorless, Aqueous Soluble) I2->Iodide Reduction Thiosulfate 2S₂O₃²⁻ (Thiosulfate) (Colorless, Aqueous Soluble) Tetrathionate S₄O₆²⁻ (Tetrathionate) (Colorless, Aqueous Soluble) Thiosulfate->Tetrathionate Oxidation

Caption: The redox reaction of iodine and thiosulfate.

Protocol 2: Purification by Column Chromatography

This protocol is intended for the removal of residual impurities after the bulk of the iodine has been removed by quenching.

Materials:

  • Crude product post-quenching

  • Silica gel (for column chromatography)

  • Appropriate eluent system (e.g., hexane/ethyl acetate mixture), determined by TLC analysis

  • Chromatography column and associated glassware

Procedure:

  • Prepare a slurry of silica gel in the non-polar component of your eluent system and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified iodopyrazole.

Safety Considerations

  • Iodine: Solid iodine and its vapors are corrosive and can cause irritation to the eyes, skin, and respiratory tract.[14][15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Quenching Agents: While generally considered safe, always consult the Safety Data Sheet (SDS) for the specific reducing agent you are using.

  • Organic Solvents: Many organic solvents are flammable and may have associated health risks. Handle with care in a fume hood and away from ignition sources.

By understanding the principles behind the removal of unreacted iodine and following these troubleshooting guidelines and protocols, researchers can improve the efficiency and success of their pyrazole syntheses.

References
  • Benchchem. (n.d.). Technical Support Center: 4-Iodopyrazole Reactions.
  • Orchids The International School. (n.d.). Iodine Formula: Properties, Application, & More.
  • ISOFLEX USA. (n.d.). Iodine.
  • Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Wikipedia. (2024). Iodine clock reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole.
  • Reddit. (2014). How do I get rid of excess iodine in a reaction? Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

  • Study Rocket. (2023). Iodine-Sodium Thiosulfate Titrations – A Level Chemistry B OCR Revision. Retrieved from [Link]

  • RSC Publishing. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • Lazić, A. M., et al. (2013). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): IODINE. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 5-Iodo- and 4-Iodo-1-Phenylpyrazole

For researchers and professionals in drug development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among these, substituted pyrazoles are a cornerstone, serving as cru...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among these, substituted pyrazoles are a cornerstone, serving as crucial scaffolds in a vast array of pharmacologically active agents and functional materials. The isomeric placement of substituents on the pyrazole ring dramatically alters the electronic and steric environment of the molecule, leading to distinct physicochemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for confirming the specific isomeric form of a synthesized compound.

This technical guide provides an in-depth comparison of the ¹H NMR spectroscopic features of two common iodinated pyrazole isomers: 5-iodo-1-phenylpyrazole and 4-iodo-1-phenylpyrazole. While direct, side-by-side experimental data for these exact two molecules is not consolidated in a single report, this guide synthesizes data from closely related analogues and fundamental principles of NMR spectroscopy to provide a robust, predictive framework for their differentiation. We will delve into the underlying electronic and anisotropic effects that govern the chemical shifts of the pyrazole and phenyl protons in these two isomers, providing a reliable reference for synthetic chemists and analytical scientists.

The Structural and Electronic Landscape of Iodinated Phenylpyrazoles

The position of the bulky and electronegative iodine atom on the pyrazole ring is the primary determinant of the differences observed in the ¹H NMR spectra of these isomers. The iodine atom exerts its influence through a combination of inductive effects (through-bond polarization) and anisotropic effects (through-space magnetic fields).

  • 5-Iodo-1-phenylpyrazole : In this isomer, the iodine atom is positioned adjacent to the N-phenyl group. This proximity can lead to significant through-space interactions and steric hindrance, potentially influencing the conformation of the phenyl ring relative to the pyrazole core.

  • 4-Iodo-1-phenylpyrazole : Here, the iodine atom is located at the central carbon of the pyrazole ring, symmetrically flanked by the two nitrogen atoms. Its influence on the adjacent C3 and C5 protons is primarily electronic.

The following diagram illustrates the workflow for differentiating these isomers based on NMR analysis.

G cluster_0 Isomer Differentiation Workflow cluster_1 Key Diagnostic Signals start Synthesized Iodophenylpyrazole Mixture nmr Acquire ¹H NMR Spectrum start->nmr analysis Analyze Pyrazole Region (6.0-8.5 ppm) nmr->analysis h4_proton Observe H4 Proton Signal analysis->h4_proton Doublet Present? h3_h5_protons Observe H3 & H5 Proton Signals analysis->h3_h5_protons Two Signals Present? isomer_5_iodo Identify as 5-Iodo-1-phenylpyrazole (H3 and H4 are coupled) h4_proton->isomer_5_iodo Yes isomer_4_iodo Identify as 4-Iodo-1-phenylpyrazole (H3 and H5 appear as singlets) h3_h5_protons->isomer_4_iodo Yes

Caption: Workflow for distinguishing 5-iodo and 4-iodo-1-phenylpyrazole via ¹H NMR.

Comparative Analysis of Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted ¹H NMR chemical shifts for the pyrazole ring protons of the two isomers. These predictions are based on data from analogous compounds, including 1-aryl-3-CF3-4-iodopyrazoles and their 5-iodo counterparts, as well as 4-iodo-1H-pyrazole.[1][2][3] The chemical shifts of the N-phenyl protons are generally expected in the range of 7.2-7.8 ppm for both isomers, with minor variations depending on the conformation and electronic environment.

Proton Position5-Iodo-1-phenylpyrazole (Predicted δ, ppm)4-Iodo-1-phenylpyrazole (Predicted δ, ppm)Rationale for Chemical Shift Difference
H3 ~7.6 - 7.8 (d)~7.9 - 8.1 (s)In the 4-iodo isomer, H3 is deshielded by the adjacent iodine and lacks a coupling partner. In the 5-iodo isomer, H3 is less affected by the iodine and appears as a doublet due to coupling with H4.
H4 ~6.4 - 6.6 (d)(No proton)The H4 proton in the 5-iodo isomer is significantly shielded and appears as a doublet coupled to H3. This signal is absent in the 4-iodo isomer.
H5 (No proton)~7.7 - 7.9 (s)The H5 proton in the 4-iodo isomer is deshielded and appears as a singlet. This signal is absent in the 5-iodo isomer.

Key Differentiating Features:

  • Signal Multiplicity : The most definitive diagnostic feature is the multiplicity of the pyrazole proton signals. For 4-iodo-1-phenylpyrazole, one would expect two singlets in the aromatic region corresponding to H3 and H5. In contrast, 5-iodo-1-phenylpyrazole should exhibit two doublets for H3 and H4.

  • Presence of a Shielded Proton : The presence of a relatively upfield signal (around 6.4-6.6 ppm) is a strong indicator of the 5-iodo isomer, corresponding to the H4 proton.

  • Chemical Shift of H3 : The H3 proton in the 4-iodo isomer is expected to be more downfield (deshielded) compared to the H3 proton in the 5-iodo isomer due to the direct electronic influence of the adjacent iodine atom.

The Underlying Science: Substituent Effects

The observed differences in chemical shifts can be attributed to established principles in NMR spectroscopy:

  • Inductive and Anisotropic Effects of Iodine : Iodine is an electronegative halogen that withdraws electron density inductively, which generally leads to deshielding (a downfield shift) of nearby protons.[4] However, heavy halogens like iodine also possess significant magnetic anisotropy.[5] This means they generate their own small magnetic field, which can either shield or deshield nearby protons depending on their spatial orientation relative to the C-I bond. In the 4-iodo isomer, the protons at C3 and C5 are deshielded.

  • Positional Isomerism : The relative positions of the substituent and the observed proton are critical. The effect of a substituent is strongest on the protons in its immediate vicinity (ortho positions) and diminishes with distance. This is clearly seen in the predicted significant downfield shift of H3 and H5 in the 4-iodo isomer.

The molecular structures of the two isomers are presented below, highlighting the protons of interest.

Caption: Molecular structures of 5-iodo-1-phenylpyrazole and 4-iodo-1-phenylpyrazole.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain high-quality ¹H NMR spectra for the definitive identification of these isomers, the following protocol is recommended.

Materials and Equipment:

  • Sample of iodinated phenylpyrazole (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (300 MHz or higher recommended for better signal dispersion)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Procedure:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the pyrazole sample and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Spectrometer Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for resolving the fine coupling patterns.

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 8 to 16) should be used to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range from approximately -1 to 12 ppm.

    • Ensure the receiver gain is optimized to prevent signal clipping.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

  • Advanced Analysis (if required) :

    • If assignments are ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm proton-proton couplings (e.g., the coupling between H3 and H4 in the 5-iodo isomer) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm long-range C-H correlations.[6]

Conclusion

The differentiation between 5-iodo-1-phenylpyrazole and 4-iodo-1-phenylpyrazole is readily achievable through careful analysis of their ¹H NMR spectra. The key diagnostic features are the number of signals in the pyrazole region and their respective multiplicities. The 4-iodo isomer is characterized by two singlets for the H3 and H5 protons, while the 5-iodo isomer displays a pair of doublets for the coupled H3 and H4 protons. By understanding the fundamental principles of substituent effects and following a robust experimental protocol, researchers can confidently assign the correct isomeric structure to their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

References

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (2020). International Journal of Pharmaceutical and Experimental Research. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Modgraph. [Link]

  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. (n.d.). Modgraph. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Advances. [Link]

  • 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (2002). Journal of the Chemical Society of Pakistan. [Link]

  • 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

  • 1-Phenylpyrazole | C9H8N2 | CID 70769. (n.d.). PubChem. [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (n.d.). SciSpace. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. (2022). ResearchGate. [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Effect of electron donating and withdrawing groups on NMR. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

Sources

Comparative

Structural Validation of 5-Iodo-1-phenyl-1H-pyrazole-4-carboxylic Acid: A 13C NMR &amp; HMBC Assignment Guide

Executive Summary: The Heavy Atom Advantage In the development of pyrazole-based scaffolds for COX-2 inhibitors or kinase antagonists, the 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid serves as a high-value intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heavy Atom Advantage

In the development of pyrazole-based scaffolds for COX-2 inhibitors or kinase antagonists, the 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid serves as a high-value intermediate. Its "performance" in this context is defined by its utility as a regioselective cross-coupling partner (Suzuki/Sonogashira).

However, validating this structure is notoriously difficult due to the quaternary nature of the critical carbons (C4, C5, and COOH). Standard 1H NMR is insufficient because the critical C5 position has no proton.

The Core Differentiator: This guide demonstrates how to utilize the Heavy Atom Effect (Spin-Orbit Coupling) of iodine to definitively distinguish the 5-iodo product from its precursors (5-H) or regioisomers (3-iodo). While chlorine or bromine substituents typically deshield (shift downfield) or have negligible effects, iodine induces a massive upfield shift (shielding) of 30–50 ppm on the attached carbon. This unique spectroscopic signature is the primary quality control metric.

Comparative Analysis: 5-Iodo vs. Alternatives

To validate the synthesis, we compare the target molecule against its direct precursor, 1-phenyl-1H-pyrazole-4-carboxylic acid .

The "Fingerprint" Data Table

The following table contrasts the expected chemical shifts.[1] Note the dramatic inversion of the C5 signal.

Carbon PositionCarbon TypePrecursor (5-H)

(ppm)
Target (5-I)

(ppm)
Shift (

)
Structural Logic
C5 (Ipso) Ar-I 130 – 13585 – 95 -40 to -50 Heavy Atom Effect (Shielding)
C4 Ar-COOH115 – 120118 – 122 +2 to +5Beta-effect (Weak Deshielding)
C3 Ar-H140 – 145142 – 147 +2Gamma-effect (Minimal)
COOH Carbonyl162 – 165162 – 165 ~0Distant from Iodine
Ph-C1' Ipso-Phenyl138 – 140138 – 142 ~0N-linked (Insulated)

Data derived from relativistic DFT trends and empirical pyrazole shift databases [1, 2].

Performance Implication
  • If C5 appears > 120 ppm: The iodination failed; you have starting material or the N-iodinated salt.

  • If C5 appears ~ 85-95 ppm: Reaction successful. The iodine is covalently bound to C5.

  • Resolution: The 5-iodo analog provides superior spectral dispersion. In the 5-H precursor, C5 and Ph-C signals often overlap in the 128–135 ppm region. The iodination moves C5 into a "silent" region (80–100 ppm), simplifying integration and assignment.

Experimental Protocol: Self-Validating Workflow

Standard 13C parameters often fail to detect C-I and COOH carbons due to long spin-lattice relaxation times (


). Use this optimized protocol.
Sample Preparation
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    for solubility of carboxylic acids and to prevent aggregation).
  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Additive: Trace Cr(acac)

    
     (Chromium acetylacetonate) is not  recommended for the final product as it broadens lines, but if C-I signals are missing, add 0.02 M Cr(acac)
    
    
    
    to relax quaternary carbons.
Instrument Parameters (600 MHz equivalent)
  • 1D 13C {1H}:

    • Pulse Angle: 30° (not 90°) to allow faster repetition.

    • Relaxation Delay (D1): 3.0 – 5.0 seconds . (Critical: C-I and COOH have no attached protons to assist relaxation).

    • Scans: > 1024 (Low sensitivity of quaternary carbons).

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation):

    • Long-range coupling (

      
      ):  Optimize for 8 Hz .
      
    • Significance: This is the "connector." It links the visible H3 proton to the invisible C5-I carbon.

Structural Assignment Logic (Visualized)

Assignment Workflow

This flowchart illustrates the decision tree for assigning the critical C5-Iodine carbon.

AssignmentFlow Start Start: 1H & 13C Spectra Acquired H_Assign 1. Assign 1H Spectrum (Identify H3 singlet & Ph protons) Start->H_Assign HSQC 2. Run HSQC (Identify Protonated Carbons) H_Assign->HSQC Filter 3. Filter 13C Signals Remove C3 and Ph-CH carbons HSQC->Filter Quat_Analysis 4. Analyze Remaining Quaternary Carbons (COOH, C4, C5, Ph-C1) Filter->Quat_Analysis HMBC_Step 5. HMBC Correlations from H3 Quat_Analysis->HMBC_Step Final_ID 6. Definitive Assignment HMBC_Step->Final_ID H3 correlates to C5 (weak) & C4 (strong)

Figure 1: Step-by-step logic flow for distinguishing protonated vs. quaternary carbons.

HMBC Connectivity Map

The following diagram visualizes the specific correlations required to confirm the structure. The H3 proton is the "anchor" of the assignment.

MoleculeMap H3 H3 Proton (Singlet, ~8.0 ppm) C3 C3 (~145 ppm) H3->C3 HSQC (1-bond) C4 C4 (~120 ppm) H3->C4 HMBC (2-bond) C5 C5-Iodine (Target: ~90 ppm) H3->C5 HMBC (3-bond) CRITICAL CONFIRMATION COOH COOH (~163 ppm) H3->COOH HMBC (3-bond)

Figure 2: HMBC Correlation Network. The 3-bond correlation from H3 to the upfield C5 signal confirms the iodine position.

References

  • Alkorta, I., et al. (2021).[2] "A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations." Structural Chemistry.

  • Reich, H. J. (2023). "13C NMR Chemical Shifts - Heterocycles and Heavy Atom Effects." University of Wisconsin-Madison / Organic Chemistry Data.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives."

Sources

Validation

Comprehensive Guide: Mass Spectrometry Fragmentation of Halogenated Pyrazole Carboxylic Acids

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It synthesizes mechanistic principles with practical experimental data to provide a definitive r...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It synthesizes mechanistic principles with practical experimental data to provide a definitive reference on the mass spectrometry of halogenated pyrazole carboxylic acids.

Executive Summary

Halogenated pyrazole carboxylic acids are critical pharmacophores in modern drug discovery, serving as scaffolds for kinase inhibitors, agrochemicals (e.g., Cyclaniliprole), and anti-inflammatory agents. Their structural diversity—specifically the regioisomerism between 3-, 4-, and 5-positions—presents a unique analytical challenge.

This guide objectively compares the mass spectrometric behaviors of these compounds, focusing on fragmentation pathways , isomer differentiation , and ionization techniques . Unlike generic spectral libraries, this document explains the causality behind the signals, enabling researchers to predict and validate structures of novel derivatives.

Technical Deep Dive: The Chemistry of Fragmentation

To interpret the mass spectra of these compounds, one must understand the competition between the pyrazole ring's stability and the lability of the carboxyl and halogen substituents.

Fundamental Fragmentation Channels

The fragmentation of halogenated pyrazole carboxylic acids generally proceeds via three competing pathways, heavily influenced by the ionization mode (ESI vs. EI).

  • Decarboxylation (

    
     Loss):  The most thermodynamically favorable pathway, especially in Negative Mode ESI (
    
    
    
    ). The stability of the resulting carbanion/radical drives this process.
  • Halogen Elimination:

    • Homolytic Cleavage (

      
      ):  Common in EI and high-energy CID, leading to radical cations.
      
    • Heterolytic Cleavage (

      
      ):  Often observed in "ortho" substituted isomers where the carboxyl proton can interact with the halogen.
      
  • Ring Fission (RDA-like & HCN Loss): The pyrazole ring is robust but will eventually fragment via loss of

    
     (27 Da) or 
    
    
    
    (28 Da) at high collision energies.
The "Ortho Effect" in Pyrazoles

A critical differentiator for isomers is the proximity of the carboxylic acid to the halogen.

  • Adjacent (3,4- or 4,5-substitution): Proximity allows for interaction, often facilitating the loss of

    
     or water (if an amide derivative).
    
  • Non-Adjacent (3,5-substitution): Steric isolation prevents direct interaction, making sequential fragmentation (e.g.,

    
     then 
    
    
    
    ) more likely than concerted elimination.

Visualization of Signaling Pathways

The following diagram illustrates the primary fragmentation pathways for a generic 4-bromo-1H-pyrazole-3-carboxylic acid under ESI-MS/MS conditions.

FragmentationPathway Figure 1: Proposed ESI(-) fragmentation pathway for 4-bromo-pyrazole-3-carboxylic acid. Precursor Precursor Ion [M-H]- (m/z 189) Decarbox Decarboxylation Product [M-H-CO2]- (m/z 145) Precursor->Decarbox Loss of CO2 (44 Da) Primary Pathway HalogenLoss Debrominated Species [M-H-Br]- (m/z 110)* (Rare in Neg Mode) Precursor->HalogenLoss Loss of Br (High Energy) RingOpen Ring Cleavage [M-H-CO2-HCN]- (m/z 118) Decarbox->RingOpen Loss of HCN (27 Da) FinalFrag Terminal Fragment C2HNH- (m/z 41) RingOpen->FinalFrag Ring Disassembly

[1]

Comparative Analysis: Isomers & Halogens

This section provides the experimental data needed to distinguish between structural alternatives.

Halogen Signatures (Isotopic Patterns)

Before fragmentation, the isotopic envelope is the primary diagnostic tool.

HalogenIsotope 1Isotope 2Abundance RatioDiagnostic Feature
Fluorine (-F)

(100%)
-N/AMass defect (-0.0016 Da); Loss of 20 Da (HF).
Chlorine (-Cl)

(75.8%)

(24.2%)
3:1 Distinct M and M+2 peaks.
Bromine (-Br)

(50.7%)

(49.3%)
1:1 "Twin towers" of equal height at M and M+2.
Iodine (-I)

(100%)
-N/ALarge mass defect; facile loss of I radical (

, 127 Da).
Regioisomer Differentiation (3- vs 4- vs 5-Substituted)

Distinguishing a 3-halo-pyrazole-4-carboxylic acid from a 4-halo-pyrazole-3-carboxylic acid is challenging but possible via MS/MS relative abundances.

Feature3,4-Disubstituted (Adjacent) 3,5-Disubstituted (Non-Adjacent)
Steric Environment Crowded. High internal energy.Relaxed. Lower internal energy.
Decarboxylation Very Fast. Relief of steric strain between -COOH and -X drives

loss.
Slower. Requires higher collision energy (CE).
Ortho Effect Possible elimination of

(if X=Cl/Br and H on COOH is mobile).
Not observed.
Base Peak (MS2) Often

Often

(survives longer) or

at high CE.

Key Insight: If you observe a dominant decarboxylation peak at low collision energy (e.g., 10-15 eV), suspect an adjacent (ortho-like) substitution pattern (3,4-isomers). If the precursor ion is stable, suspect the 3,5-isomer .

Experimental Protocols

To replicate these results or validate a new compound, follow this self-validating protocol.

Sample Preparation[2][3]
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if analyzing labile bromides, but MeOH is standard for pyrazoles.

  • Concentration: 1-10 µg/mL.

  • Additives: 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode). Note: Negative mode is superior for carboxylic acids.

MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (-) is recommended for the carboxylic acid moiety. Positive Mode (+) works but is dominated by

    
     and often shows less specific fragmentation.
    
  • Source Temp: 350°C (Ensure complete desolvation to prevent adducts).

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Low CE (10 eV): Preserves Isotopic Pattern (Confirmation of Halogen).

    • Med CE (25 eV): Induces Decarboxylation (Confirmation of Acid).

    • High CE (40 eV): Induces Ring Cleavage (Structural Fingerprint).

Step-by-Step Workflow
  • Full Scan (Q1): Confirm parent mass and isotopic pattern (3:1 for Cl, 1:1 for Br).

  • Product Ion Scan (MS2): Select monoisotopic peak. Apply CE ramp.

  • Data Analysis:

    • Check for M-44 (

      
       loss). If absent, check pH/ionization state.
      
    • Check for M-1 or M-17 (Loss of H or OH) - less common in negative mode but possible.

    • Verify halogen retention in the decarboxylated fragment (Is the isotope pattern still there?).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Link

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of isomeric pyrazole derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for pyrazole ring cleavage).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Ed. Springer.
  • ChemicalBook. (2025).[1] 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Properties and Synthesis. Link

Sources

Comparative

IR spectrum analysis of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid

Spectroscopic Profiling & Comparative Analysis: 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid Executive Summary: The Iodine Fingerprint Context: 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is a critical scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profiling & Comparative Analysis: 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid

Executive Summary: The Iodine Fingerprint

Context: 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is a critical scaffold in medicinal chemistry.[1][2] The C5-iodine serves as a "molecular handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-carboxylic acid allows for amide coupling.[2] The Challenge: Distinguishing the 5-iodo product from its non-iodinated precursor (1-phenyl-1H-pyrazole-4-carboxylic acid) or regioisomers using rapid, non-destructive methods.[2] The Solution: Infrared (IR) spectroscopy provides a distinct "fingerprint" for the C-I bond formation and the resulting steric perturbation of the carbonyl group.[3] This guide details the comparative analysis to validate synthesis success.

Comparative Analysis: Target vs. Alternatives

In a drug discovery workflow, the primary "alternative" is the starting material (precursor).[3] The table below outlines the diagnostic spectral shifts observed when converting 1-phenyl-1H-pyrazole-4-carboxylic acid (Precursor) to 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid (Target).

Table 1: Diagnostic IR Peak Assignments
Functional GroupModePrecursor (No Iodine)Target (5-Iodo)Mechanistic Insight
C=O[1][2] (Carboxylic Acid) Stretch1680–1695 cm⁻¹1700–1715 cm⁻¹ Steric Inhibition of Resonance: The bulky 5-Iodo substituent forces the C4-COOH out of planarity with the pyrazole ring, reducing conjugation and increasing the double-bond character (higher frequency).[1]
O-H (Acid Dimer) Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Remains broad due to strong intermolecular hydrogen bonding (dimer formation).[1][2][3]
C5-H (Pyrazole Ring) Stretch~3120–3140 cm⁻¹Absent The disappearance of the C5-H stretch is a primary indicator of full substitution.[2][3]
C-I (Carbon-Iodine) StretchAbsent500–600 cm⁻¹ "The Fingerprint Region."[2][3] A new, weak-to-medium band appears in the far-IR.[1][2] Note: Often requires high-sensitivity detectors.[2][3]
Pyrazole Ring Breathing1520–1540 cm⁻¹1510–1530 cm⁻¹Slight redshift due to the heavy atom effect (mass of Iodine dampens ring vibrations).[3]
Monosubstituted Phenyl Bending690 & 750 cm⁻¹690 & 750 cm⁻¹Diagnostic for the N1-phenyl group; largely unaffected by C5 substitution.[2][3]

Mechanistic & Structural Logic

The introduction of iodine at the C5 position is not merely a change in mass; it induces significant electronic and steric changes.[3]

Diagram 1: Synthesis & Spectral Logic Flow

This diagram illustrates the transformation and the decision logic for confirming the product.

G Precursor Precursor: 1-phenyl-1H-pyrazole-4-COOH Reaction Iodination (NIS or I2/CAN) Precursor->Reaction Electrophilic Subst. Spec_Pre IR Feature: C5-H Stretch Present C=O ~1685 cm⁻¹ Precursor->Spec_Pre Product Target: 5-iodo-1-phenyl-1H-pyrazole-4-COOH Reaction->Product Spec_Prod IR Feature: C-I Stretch (~550 cm⁻¹) C=O Shift (~1710 cm⁻¹) Product->Spec_Prod

Caption: Synthesis workflow showing the correlation between chemical transformation and spectral shifts.

Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness (E-E-A-T), use the Attenuated Total Reflectance (ATR) method.[3] It eliminates the "ion exchange" artifacts common with KBr pellets (where KBr can react with carboxylic acids or salts under pressure).[3]

Step-by-Step Methodology
  • Instrument Setup:

    • Technique: FTIR-ATR (Diamond or ZnSe crystal).[1][2][3]

    • Resolution: 4 cm⁻¹.[2][3][4]

    • Scans: 32 (screening) or 64 (publication quality).

    • Range: 4000–400 cm⁻¹ (Crucial: Ensure detector cuts off below 600 cm⁻¹ to see the C-I stretch).[2][3]

  • Background Collection:

    • Clean crystal with isopropanol.[2][3]

    • Collect air background.[2][3] Validation: Ensure no CO₂ doublet (2350 cm⁻¹) or water vapor noise.[2][3]

  • Sample Preparation:

    • Solid State: Place ~5 mg of the dry powder directly on the crystal.

    • Pressure: Apply high pressure using the anvil clamp.[2][3] Why? To ensure intimate contact between the solid and the crystal, maximizing the evanescent wave penetration.[3]

  • Data Acquisition & Processing:

    • Apply ATR Correction (software algorithm) to account for penetration depth dependence on wavelength.

    • Baseline Correction: Rubberband method (if necessary) to flatten the broad OH dimer region.[2][3]

  • Validation Check (The "Go/No-Go" Step):

    • Check 1: Is the C=O peak sharp? (If split, you may have a mixture of polymorphs or residual precursor).[3]

    • Check 2: Is the region 2000–2500 cm⁻¹ clear? (Signals here indicate instrument noise or diamond absorption artifacts).[2][3]

Detailed Spectral Interpretation

The Carbonyl Shift (1680 vs 1710 cm⁻¹)

In the precursor, the pyrazole ring is electron-rich and planar.[3] It donates electron density into the carbonyl anti-bonding orbital, lowering the bond order and frequency (~1685 cm⁻¹).[3]

  • Effect of Iodine: The large Iodine atom at C5 sterically clashes with the C4-COOH group.[3] To relieve strain, the COOH twists out of the plane.[3]

  • Result: Resonance is broken. The C=O bond becomes shorter and stronger (more "pure" double bond character), shifting the peak to a higher wavenumber (~1710 cm⁻¹) .[3]

The C-I Stretch (Far IR)

This is the definitive proof of iodination.[3]

  • Location: 500–600 cm⁻¹.[2][3]

  • Challenge: Many standard FTIR detectors (MCT) cut off at 600 cm⁻¹.[2][3]

  • Recommendation: If your FTIR cuts off at 600 cm⁻¹, rely on the absence of C5-H and the C=O shift as primary evidence, or use Raman spectroscopy for definitive C-I confirmation.

Diagram 2: Comparative Spectral Decision Tree

D Start Analyze Spectrum (1500-1800 cm⁻¹) CheckCO Check C=O Position Start->CheckCO LowFreq < 1690 cm⁻¹ (Conjugated) CheckCO->LowFreq HighFreq > 1700 cm⁻¹ (Twisted/Steric) CheckCO->HighFreq Result1 Precursor Identified (Incomplete Rxn) LowFreq->Result1 CheckCH Check 3100-3150 cm⁻¹ (C5-H Stretch) HighFreq->CheckCH Present Peak Present CheckCH->Present H-bonding? Absent Peak Absent CheckCH->Absent Present->Result1 Result2 Target Confirmed (5-Iodo Product) Absent->Result2

Caption: Decision logic for distinguishing the 5-iodo product from the precursor.

References

  • Detailed Vibrational Analysis of Pyrazole Deriv

    • Source: ResearchGate (Vibrational analysis of some pyrazole derivatives)[3][5]

    • Relevance: Establishes baseline frequencies for the pyrazole ring breathing modes and the effect of N-phenyl substitution.
  • IR Spectra for Carboxylic Acids: A Detailed Guide

    • Source: Echemi[1][2]

    • Relevance: Provides the foundational ranges for carboxylic acid dimers and the impact of hydrogen bonding on the OH stretch.[3]

  • Comparison of

    • Source: Kintek Solution[1][2]

    • Relevance: Validates the choice of ATR over KBr to avoid ion-exchange artifacts in acidic samples.
  • Synthesis and Characteriz

    • Source: PMC (National Institutes of Health)[1][3]

    • Relevance: Provides experimental data on halo-substituted pyrazoles, confirming the spectral shifts associated with halogen

Sources

Safety & Regulatory Compliance

Safety

5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid proper disposal procedures

This guide outlines the technical disposal protocols for 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid . Executive Safety Summary Chemical Class: Halogenated Aromatic Carboxylic Acid.[1] Critical Hazard: Halogenated Wast...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical disposal protocols for 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid .

Executive Safety Summary

  • Chemical Class: Halogenated Aromatic Carboxylic Acid.[1]

  • Critical Hazard: Halogenated Waste .[1] The presence of the Iodine (I) atom dictates that this compound must be segregated from non-halogenated organics to prevent the release of toxic iodine vapors or acid gases (HI) during standard incineration.[1]

  • Primary Disposal Stream: Halogenated Organic Waste (Solid or Liquid).[1]

  • Immediate Risk: Irritant (H315, H319, H335).[1][2] Potential light sensitivity (organoiodide).

Chemical Characterization & Risk Profile[2][3][4]

To dispose of this compound safely, you must understand why it is regulated. The functional groups dictate the waste stream.

FeatureChemical ImplicationDisposal Consequence
Iodine Substituent (C-I) Weak Carbon-Halogen bond; potential for homolytic cleavage.[1]MANDATORY: Must go to Halogenated Waste. Incineration requires scrubbers to capture HI gas.[1]
Carboxylic Acid (-COOH) Acidic (pKa ~3.5–4.5).[1] Reacts with bases.[1]SEGREGATION: Do not mix with strong bases (e.g., NaOH waste) or cyanides/sulfides to prevent exothermic reaction or toxic gas evolution.[1]
Phenyl-Pyrazole Core Aromatic heterocycle; stable but potentially persistent.[1]ENVIRONMENTAL: Prevent entry into drains/aquatic systems.[1][3] Treat as toxic to aquatic life.[1][3]

Standard Hazard Codes (GHS):

  • H315: Causes skin irritation.[1][2][4][5][6]

  • H319: Causes serious eye irritation.[1][2][5][6]

  • H335: May cause respiratory irritation.[1][2][4][5]

Waste Segregation Logic (The "Self-Validating System")[1]

A self-validating waste system relies on point-of-origin segregation .[1] You must answer two binary questions before disposal:

  • State of Matter: Is it a bulk solid or a solution?

  • Halogen Content: Does it contain F, Cl, Br, or I? (Answer: YES , it contains Iodine).[1]

Decision Tree: Waste Stream Selection

The following logic ensures compliance with EPA (RCRA) and EU (CLP) standards for halogenated organics.

WasteSegregation Start Waste: 5-iodo-1-phenyl- 1H-pyrazole-4-carboxylic acid State Physical State? Start->State Solid Solid / Powder State->Solid Bulk Compound Liquid Solution / Mother Liquor State->Liquid Dissolved BinSolid BIN A: Halogenated Solid Waste Solid->BinSolid Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck BinHaloLiq BIN B: Halogenated Organic Solvents SolventCheck->BinHaloLiq DCM, Chloroform, or Mixed Organics BinAq BIN C: Aqueous Waste (Trace Organics) SolventCheck->BinAq Purely Aqueous (Rare for this cmpd)

Figure 1: Decision logic for segregating 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid waste.

Detailed Disposal Protocols

Protocol A: Disposal of Bulk Solid (Pure Compound)

Use this for expired shelf stocks or surplus solid synthesis intermediates.[1]

  • PPE Requirement: Nitrile gloves (double gloving recommended for organoiodides), safety glasses, and lab coat.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Halogenated Solids" bucket.[1]

    • Expert Tip: If the solid is yellowing (indicating iodine liberation), place it in an amber bag or container to block light.[1]

  • Transfer: Transfer the solid carefully to avoid dust generation. Do not dump directly into a general trash bin.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.[1]

Protocol B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or dissolved samples.[1]

  • Solvent Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., peroxides) or strong bases.[1]

  • Collection: Pour into the Halogenated Solvent Waste carboy (typically Red or Yellow safety cans in US labs).

    • Why? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute (the Iodine compound) renders the entire mixture Halogenated Waste under EPA "Mixture Rule" principles.[1]

  • Rinsing: Rinse the original vessel with a small amount of Acetone or Methanol.[1] Add this rinse to the Halogenated Waste container.

Protocol C: Contaminated Glassware & Consumables
  • Glassware: Rinse 3x with Acetone.[1] Collect rinses in Halogenated Waste. Once rinsed, glassware can be washed normally.[1]

  • Syringes/Needles: Dispose of in Sharps Container . Do not recap.

  • Gloves/Paper Towels: If heavily contaminated, place in a sealed Ziploc bag and dispose of in Solid Hazardous Waste .[1] If merely trace contaminated, standard lab trash is often acceptable (verify with your local EHS officer).

Spill Management & Decontamination

Scenario: 500mg of powder dropped on the benchtop.

The "Solvent Wipe" Technique: Because this compound is an aromatic acid, it may not dissolve well in water alone.[1] Using a dry broom may aerosolize the irritant powder.

SpillCleanup Step1 1. Secure Area (Alert nearby staff) Step2 2. Cover (Damp Paper Towel) Step1->Step2 Step3 3. Scoop/Lift (Do not sweep dust) Step2->Step3 Step4 4. Solvent Wipe (Ethanol/Acetone) Step3->Step4 Step5 5. Final Wash (Soap & Water) Step4->Step5

Figure 2: Workflow for cleaning solid spills to prevent aerosolization.

  • Dampen: Place a paper towel dampened with Ethanol or Acetone over the spill.[1] This prevents dust from becoming airborne.[1][4][5][3][7][8][9]

  • Collect: Scoop the material and the towel into a sealable bag.

  • Surface Decon: Wipe the surface with a mild base (e.g., 5% Sodium Bicarbonate) to neutralize any acidic residue, followed by water.[1]

  • Disposal: Place the waste bag into the Solid Halogenated Waste bin.

Regulatory & Compliance Reference (E-E-A-T)

This protocol is grounded in the following regulatory frameworks. Always verify with your institution's Environmental Health & Safety (EHS) department.

  • EPA RCRA Regulations (40 CFR Part 261):

    • Defines "Listed" and "Characteristic" wastes. While this specific molecule may not be F-listed, it falls under characteristic hazardous waste due to toxicity and the presence of halogens requiring specific incineration protocols (See 40 CFR § 268.32 for Halogenated Organic Compounds).[1]

    • Source:[1]

  • Waste Segregation Best Practices:

    • Halogenated vs. Non-Halogenated segregation is a global standard to prevent the formation of Dioxins and Acid Gases during thermal treatment.[1]

    • Source:

  • Safety Data Sheet (SDS) Standards:

    • Disposal must accord with Section 13 of the SDS.[1][5] For 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, Section 13 universally mandates disposal via a licensed chemical destruction plant.[1]

    • Source: (General reference for chemical safety data).

Final Note from the Senior Scientist: Never underestimate the "Mixture Rule." If you dissolve 1 gram of this iodinated compound in 1 liter of non-halogenated Ethanol, the entire liter becomes Halogenated Waste.[1] Label it accordingly to avoid rejection by your waste disposal contractor.

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic Acid: Personal Protective Equipment and Safe Operations

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Identification: Understanding the Compound

While a specific Safety Data Sheet (SDS) for 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid may not be universally available, we can infer its potential hazards by examining structurally similar compounds. Pyrazole derivatives and halogenated organic acids often exhibit a range of health effects.[1][2][3] Analysis of related molecules, such as methyl 5-iodo-1H-pyrazole-4-carboxylate and various pyrazole-based carboxylic acids, suggests the following potential hazards.[4][5]

Table 1: Inferred Hazard Profile of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid

Hazard ClassificationPotential EffectSource Analogy
Acute Toxicity, Oral Harmful if swallowed.H302[4]
Skin Corrosion/Irritation Causes skin irritation.H315[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.H318/H319[1][4]
Specific Target Organ Toxicity May cause respiratory irritation.H335[4]

Given this profile, treating 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid as a hazardous substance is imperative.[2] A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the specific procedures involved.[6]

Foundational Safety: Engineering and Administrative Controls

Before any discussion of Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls : The primary engineering control for handling this solid compound is a properly functioning chemical fume hood.[7][8] The fume hood is essential for preventing the inhalation of airborne particles, especially when weighing or transferring the powder.[9] Ensure the fume hood has been recently certified and maintain an uncluttered workspace to ensure proper airflow.[7] Additionally, an eyewash station and safety shower must be readily accessible.[9][10]

  • Administrative Controls : All personnel handling the compound must receive documented training on its potential hazards and the procedures outlined in this guide.[11] All containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[8][11] Never work alone, and ensure colleagues are aware of the materials you are using.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of PPE must be deliberate and systematic. The following protocol outlines the minimum requirements for handling 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and potential splashes.[9][10] For operations with a higher risk of splashing, such as when dissolving the compound or transferring solutions, a face shield should be worn in addition to safety goggles.[3] All eye and face protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9][10]

Skin and Body Protection
  • Gloves : Chemical-resistant gloves are essential to prevent skin contact.[12] Nitrile gloves are a suitable choice for incidental contact.[1] Before each use, visually inspect gloves for any signs of degradation or punctures.[7] Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling the chemical, even if gloves were worn.[7][9][12]

  • Lab Coat : A flame-resistant lab coat, fully buttoned, must be worn to protect against spills and contamination of personal clothing.[13]

  • Apparel : Always wear long pants and closed-toe shoes in the laboratory; sandals or perforated shoes are not permitted.[3][7]

Respiratory Protection

Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required.[10] However, if engineering controls are not available or if there is a risk of generating significant dust outside of a fume hood (e.g., during a large-scale transfer or spill), a respirator may be necessary. In such cases, a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place, including fit-testing and training.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection start Start: Handling 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid risk_assessment Perform Risk Assessment: - Scale of work? - Dust/aerosol potential? start->risk_assessment fume_hood Is a certified Fume Hood available? risk_assessment->fume_hood base_ppe Mandatory Base PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat - Closed-toe Shoes fume_hood->base_ppe Yes resp_needed Add Respirator (Requires Program Enrollment) fume_hood->resp_needed No (Consult EHS) splash_risk Risk of splashing? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Work splash_risk->proceed No face_shield->proceed resp_needed->base_ppe

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Weighing to Waste

Step-by-Step Handling Procedure
  • Preparation : Don all required PPE as determined by your risk assessment. Ensure the fume hood is on and the sash is at the appropriate height.

  • Weighing : Conduct all weighing operations on a balance placed inside the fume hood to contain any dust.

  • Transfers : When transferring the solid, use a spatula. Avoid creating dust clouds. If dissolving the compound, add the solid to the solvent slowly.

  • Housekeeping : Clean up any minor spills immediately with appropriate absorbent materials while wearing full PPE.[9] Keep the work area clean and uncluttered.[7]

  • Storage : Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][14]

Disposal Plan: A Critical Final Step

Improper disposal is a serious breach of laboratory safety and environmental regulations. As a halogenated organic compound, 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid and any materials contaminated with it must be disposed of as hazardous waste.[13][15]

Under no circumstances should this compound or its solutions be poured down the drain. [13]

Step-by-Step Disposal Protocol
  • Waste Segregation : Designate a specific, compatible hazardous waste container for "Halogenated Organic Waste".[14][15] This waste stream must be kept separate from non-halogenated waste.[14]

  • Container Labeling : Obtain a hazardous waste label from your institution's Environmental Health and Safety (EHS) department. Clearly write the full chemical name, "5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid," and any other components of the waste stream on the label.[13]

  • Waste Collection :

    • Solid Waste : Place contaminated items such as gloves, weigh boats, and absorbent paper into a sealed, labeled bag or container for solid hazardous waste.[13]

    • Liquid Waste : Carefully pour liquid waste containing the compound into the designated "Halogenated Organic Waste" container using a funnel.

  • Storage : Keep the waste container securely capped at all times, except when adding waste.[13][14] Store the container in a designated Satellite Accumulation Area (SAA) under the direct supervision of laboratory personnel.[13]

  • Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the full waste container. Do not accumulate excessive amounts of waste.

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the scientific community. Your diligence in these procedural steps is as critical as your precision in the lab.

References

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  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
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